molecular formula C9H9N3S B112822 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine CAS No. 59565-54-7

5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B112822
CAS No.: 59565-54-7
M. Wt: 191.26 g/mol
InChI Key: QGYAMNLNFAVLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine (CAS 59565-54-7) is a high-purity, crystalline organic compound supplied as a versatile building block and active pharmaceutical ingredient (API) intermediate for scientific research and development. This molecule features a 1,3,4-thiadiazole ring system substituted with an amine group and a 2-methylphenyl group, a structure known to exhibit diverse biological activities. The crystalline structure of this compound has been characterized by X-ray diffraction, revealing intermolecular N-H···N hydrogen bonds that form stabilizing chains in the crystal lattice . The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological properties, including documented insecticidal and fungicidal activities . Furthermore, extensive research on analogous 1,3,4-thiadiazole compounds has shown significant potential in anticancer applications, with some derivatives exhibiting potent in vitro cytotoxicity against human cancer cell lines, such as hepatocellular carcinoma and lung cancer, and acting through mechanisms like the inhibition of key enzymes such as dihydrofolate reductase (DHFR) . This makes this compound a highly valuable intermediate for synthesizing novel compounds for pharmacological screening and drug discovery programs in areas like oncology and infectious diseases. This product is subject to rigorous quality control and is available with a Certificate of Analysis (COA). It is typically characterized using multiple analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (LCMS/GCMS), and NMR spectroscopy, to ensure identity and a high level of purity (>99%) . Intended Use: This product is provided 'For Research Use Only'. It is strictly intended for laboratory research and development purposes in synthetic organic chemistry, medicinal chemistry, and biotechnology. It is not intended for diagnostic, therapeutic, or any other human or animal use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information, which recommends storage at room temperature.

Properties

IUPAC Name

5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-4-2-3-5-7(6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYAMNLNFAVLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343619
Record name 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59565-54-7
Record name 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of the heterocyclic compound 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. This molecule belongs to the 1,3,4-thiadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this core structure have been investigated for their antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] This document outlines a common synthetic route, provides expected characterization data based on closely related analogs, and discusses potential applications in drug discovery.

Synthesis

The synthesis of this compound is typically achieved through the cyclization of a carboxylic acid derivative with thiosemicarbazide. A prevalent and effective method involves the reaction of 2-methylbenzoic acid with thiosemicarbazide in the presence of a dehydrating agent, such as polyphosphoric acid (PPE) or phosphorus oxychloride.[4][5] An alternative approach involves refluxing the starting materials in a suitable solvent like toluene.[1]

Below is a representative experimental protocol based on established methods for analogous compounds.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the reaction of 2-methylbenzoic acid and thiosemicarbazide.

Materials:

  • 2-Methylbenzoic acid

  • Thiosemicarbazide

  • Polyphosphoric acid (PPE) or Phosphorus oxychloride (POCl₃)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, a mixture of 2-methylbenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.

  • Polyphosphoric acid (PPE) is added to the flask in excess to act as both a solvent and a catalyst.

  • The reaction mixture is heated with stirring at a temperature of 70-80°C for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool to room temperature and then carefully poured into a beaker of ice-cold water.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to alkaline.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold distilled water.

  • The crude product is dried and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 2-Methylbenzoic Acid 2-Methylbenzoic Acid Reaction Reaction 2-Methylbenzoic Acid->Reaction Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction Polyphosphoric Acid (PPE) Polyphosphoric Acid (PPE) Polyphosphoric Acid (PPE)->Reaction Heat (70-80°C, 2-4h) Heat (70-80°C, 2-4h) Heat (70-80°C, 2-4h)->Reaction Ice-water Quench Ice-water Quench Neutralization (NaHCO3) Neutralization (NaHCO3) Ice-water Quench->Neutralization (NaHCO3) Filtration Filtration Neutralization (NaHCO3)->Filtration Recrystallization (Ethanol) Recrystallization (Ethanol) Filtration->Recrystallization (Ethanol) Final Product Final Product Recrystallization (Ethanol)->Final Product Reaction->Ice-water Quench Cyclization

Caption: Synthetic workflow for this compound.

Characterization

Spectroscopic Data

The following tables present the characteristic spectral data for 2-amino-1,3,4-thiadiazole derivatives. The data for the phenyl and 4-methylphenyl analogs are provided for comparison.

Table 1: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

CompoundAromatic Protons (δ, ppm)NH₂ Protons (δ, ppm)Other Protons (δ, ppm)Reference
5-Phenyl-1,3,4-thiadiazol-2-amine7.37–7.51 (m, 5H), 7.77 (d, J = 7.9 Hz, 2H)7.37–7.51 (m)-[4]
This compound (Expected) ~7.2-7.8 (m, 4H) ~7.3 (s, 2H) ~2.4 (s, 3H, -CH₃) -
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(o-tolyl)ethan-1-one7.83 (d, 1H), 7.39–7.41 (m, 2H), 7.18 (t, 1H)7.28 (s, 2H)4.77 (s, 2H, -CH₂-), 2.40 (s, 3H, -CH₃)[6]

Table 2: Infrared (FTIR) Spectral Data (KBr, cm⁻¹)

Functional GroupCharacteristic Absorption Range (cm⁻¹)Reference
N-H (amine)3100 - 3300 (stretching)[4][7]
C-H (aromatic)3000 - 3100 (stretching)[7]
C=N (thiadiazole ring)1600 - 1640 (stretching)[4][7]
C-S (thiadiazole ring)~830 (stretching)[7]

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M]⁺ Peak (m/z)Key Fragmentation Peaks (m/z)Reference
5-Phenyl-1,3,4-thiadiazol-2-amineC₈H₇N₃S177.23177121, 104, 77, 74[4]
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amineC₉H₉N₃S191.25191-[1]
This compound C₉H₉N₃S 191.25 191 Expected fragments: tolyl cation, thiadiazole ring fragments -

Potential Applications and Signaling Pathways

Derivatives of 1,3,4-thiadiazole are known to interact with various biological targets, leading to a broad spectrum of pharmacological activities. The presence of the toxophoric =N-C-S- moiety is often cited as a key contributor to their biological effects.

While the specific mechanisms of action for this compound have not been extensively studied, related compounds have been shown to act as:

  • Antimicrobial agents: By potentially inhibiting essential enzymes in bacteria and fungi.

  • Anticancer agents: Through mechanisms that may involve the inhibition of kinases or other signaling proteins crucial for cancer cell proliferation and survival.[3]

  • Enzyme inhibitors: Targeting enzymes such as carbonic anhydrase or kinases involved in various disease pathologies.

The general workflow for evaluating the biological activity of a novel compound like this is depicted below.

G Synthesized Compound Synthesized Compound In vitro Screening In vitro Screening (e.g., enzyme assays, cell viability) Synthesized Compound->In vitro Screening Hit Identification Hit Identification In vitro Screening->Hit Identification Identifies biological activity Lead Optimization Lead Optimization Hit Identification->Lead Optimization Structure-activity relationship studies In vivo Studies In vivo Studies (e.g., animal models) Lead Optimization->In vivo Studies Preclinical Development Preclinical Development In vivo Studies->Preclinical Development Demonstrates efficacy and safety

Caption: General workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery. Its synthesis is straightforward, relying on well-established chemical transformations. The characterization of this molecule can be readily accomplished using standard spectroscopic methods. Further investigation into the biological activities and mechanisms of action of this and related compounds is warranted to fully explore their therapeutic potential. This guide provides a foundational resource for researchers embarking on the synthesis and evaluation of this promising molecular scaffold.

References

An In-depth Technical Guide to the Crystal Structure of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine, a molecule of interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-thiadiazole scaffold. This document details the crystallographic parameters, molecular geometry, and significant intermolecular interactions, supported by detailed experimental protocols and logical workflow visualizations.

Molecular Structure and Crystallographic Data

The asymmetric unit of the title compound, C₉H₉N₃S, contains two crystallographically independent molecules. The molecular structure consists of a 1,3,4-thiadiazole ring linked to a 2-methylphenyl group. The dihedral angles between the thiadiazole and tolyl rings in the two independent molecules are 32.25(3)° and 74.50(3)°.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical formulaC₉H₉N₃S
Formula weight191.26
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 12.284(3) Å, α = 90°b = 7.3730(15) Å, β = 109.09(3)°c = 11.263(2) Å, γ = 90°
Volume964.0(3) ų
Z4
Density (calculated)1.318 Mg/m³
Absorption coefficient0.293 mm⁻¹
F(000)400
Crystal size0.30 x 0.10 x 0.10 mm
Theta range for data collection2.12 to 25.99°
Index ranges-15 ≤ h ≤ 15, -9 ≤ k ≤ 9, -13 ≤ l ≤ 13
Reflections collected7004
Independent reflections1875 [R(int) = 0.067]
Completeness to theta = 25.99°99.8 %
Absorption correctionPsi-scan
Max. and min. transmission0.972 and 0.918
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1875 / 0 / 118
Goodness-of-fit on F²1.011
Final R indices [I > 2σ(I)]R1 = 0.059, wR2 = 0.181
R indices (all data)R1 = 0.089, wR2 = 0.208
Largest diff. peak and hole0.26 and -0.43 e.Å⁻³

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is stabilized by a network of intermolecular interactions. These include N-H···N hydrogen bonds, which link the molecules into chains along the a-axis. Further stabilization is provided by a π-π stacking interaction between the thiadiazole rings, with a centroid-centroid distance of 3.910(3) Å. A weak C-H···π interaction is also observed. Additionally, an intramolecular C-H···S interaction contributes to the formation of a five-membered ring.

Table 2: Hydrogen Bond Geometry (Å, °)
D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
N(3)—H(3A)···N(2)ⁱ0.862.132.970(5)166
N(3)—H(3B)···N(1)ⁱⁱ0.862.183.025(4)166

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, -y+1/2, z+1/2

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B molA_thiadiazole Thiadiazole Ring molB_thiadiazole Thiadiazole Ring (N) molA_thiadiazole->molB_thiadiazole π-π Stacking molA_phenyl 2-Methylphenyl Ring molA_phenyl->molB_thiadiazole C-H···π Interaction molA_amine Amine Group (N-H) molA_amine->molB_thiadiazole N-H···N Hydrogen Bond molB_phenyl 2-Methylphenyl Ring

Key intermolecular interactions in the crystal structure.

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: To a solution of 2-methylbenzoic acid (5 mmol) in an appropriate solvent such as toluene (50 ml), add thiosemicarbazide (5 mmol).

  • Reflux: Heat the reaction mixture under reflux for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Wash the filter cake with water and then recrystallize from a suitable solvent, such as acetone, to obtain the pure product.

Crystal Growth for X-ray Diffraction

Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a saturated solution of the purified compound in an appropriate solvent, such as acetone.

experimental_workflow cluster_synthesis Synthesis cluster_purification_crystallization Purification & Crystallization cluster_analysis Analysis start 2-Methylbenzoic Acid + Thiosemicarbazide reflux Reflux in Toluene (4h) start->reflux workup Cool & Pour into Ice Water reflux->workup filtration1 Filter Precipitate workup->filtration1 crude_product Crude Product filtration1->crude_product recrystallization Recrystallize from Acetone crude_product->recrystallization pure_product Pure 5-(2-Methylphenyl)- 1,3,4-thiadiazol-2-amine recrystallization->pure_product slow_evaporation Slow Evaporation of Acetone Solution pure_product->slow_evaporation crystals Single Crystals slow_evaporation->crystals xray_diffraction X-ray Diffraction crystals->xray_diffraction structure_determination Crystal Structure Determination xray_diffraction->structure_determination

General experimental workflow for synthesis and analysis.

Potential Significance for Drug Development

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore present in a variety of clinically used drugs. The detailed structural elucidation of this compound provides a crucial foundation for understanding its physicochemical properties. This knowledge is instrumental for structure-activity relationship (SAR) studies and the rational design of novel derivatives with potentially enhanced biological activities, such as antimicrobial or anticancer properties. The intermolecular interactions identified in the crystal structure can inform the design of compounds with improved solid-state properties, which are critical for drug formulation and bioavailability. Further biological screening of this compound is warranted to explore its therapeutic potential.

Spectroscopic and Synthetic Profile of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. Due to the limited availability of published spectroscopic data for this specific isomer, this document presents expected spectral characteristics based on closely related analogs and general principles of spectroscopic interpretation. Detailed experimental protocols for its synthesis are also provided, drawing from established methodologies for this class of compounds.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data of Isomeric Aminothiadiazoles

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Data not explicitly provided in search results. Aromatic protons typically appear at 7.0-8.0 ppm, the methyl protons around 2.4 ppm, and the amine protons as a broad singlet.Data not explicitly provided in search results. Aromatic carbons typically resonate between 120-140 ppm, the methyl carbon around 21 ppm, and the thiadiazole carbons at approximately 150-170 ppm.
5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine Data not explicitly provided in search results. Similar to the 4-methyl isomer, with distinct splitting patterns for the aromatic protons.Data not explicitly provided in search results. Similar to the 4-methyl isomer.
Expected for this compound Aromatic protons (4H, multiplet), NH₂ (2H, broad singlet), CH₃ (3H, singlet). The proximity of the methyl group to the thiadiazole ring may cause slight upfield or downfield shifts compared to the other isomers.Aromatic carbons, thiadiazole ring carbons (C2 and C5), and the methyl carbon. The C2 carbon of the thiadiazole ring, bonded to the amino group, is expected around 168-170 ppm, while the C5 carbon, attached to the phenyl ring, will be in a slightly different region.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopic Technique Key Expected Absorptions / Fragments
Infrared (IR) Spectroscopy (cm⁻¹) N-H stretching: 3100-3300 (typically two bands for a primary amine) C-H stretching (aromatic): ~3000-3100 C-H stretching (aliphatic): ~2850-2960 C=N stretching (thiadiazole ring): ~1600-1650 C=C stretching (aromatic): ~1450-1600 C-S stretching: ~600-800
Mass Spectrometry (MS) Molecular Ion Peak (M⁺): Expected at m/z = 191.0517 for C₉H₉N₃S. Key Fragmentation Patterns: Loss of the amino group, cleavage of the thiadiazole ring, and fragments corresponding to the tolyl group.

Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of a thiosemicarbazide derivative of 2-methylbenzoic acid. The following is a general experimental protocol adapted from procedures for similar compounds.[1]

Synthesis of this compound

Materials:

  • 2-Methylbenzoic acid

  • Thiosemicarbazide

  • Phosphorous oxychloride (POCl₃) or Polyphosphoric acid (PPA)

  • Toluene or another suitable solvent

  • Ice

  • Sodium bicarbonate solution (for neutralization)

  • Ethanol or acetone (for recrystallization)

Procedure:

  • A mixture of 2-methylbenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.

  • The mixture is treated with a dehydrating/cyclizing agent such as phosphorous oxychloride or polyphosphoric acid.

  • If using a solvent like toluene, the reaction mixture is refluxed for several hours.[1]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The resulting precipitate is collected by filtration.

  • The crude product is washed with water and then neutralized with a sodium bicarbonate solution.

  • The solid is filtered again, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent such as ethanol or acetone to yield the pure this compound.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

  • Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer, for example, with an electrospray ionization (ESI) source to determine the molecular weight and fragmentation pattern.

Workflow and Logical Relationships

The synthesis of this compound follows a well-established synthetic pathway for 1,3,4-thiadiazole derivatives.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_intermediate Intermediate (Conceptual) cluster_product Final Product & Purification Reactant1 2-Methylbenzoic Acid Cyclization Cyclization/ Dehydration Reactant1->Cyclization Reactant2 Thiosemicarbazide Reactant2->Cyclization Product 5-(2-Methylphenyl)-1,3,4- thiadiazol-2-amine (Crude) Cyclization->Product POCl₃ or PPA Intermediate Acylthiosemicarbazide Purification Recrystallization Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: General synthesis workflow for 5-Aryl-1,3,4-thiadiazol-2-amines.

Biological Significance

Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities and signaling pathways associated with this compound have not been extensively reported. However, the core 2-amino-1,3,4-thiadiazole scaffold is a key pharmacophore in the development of various therapeutic agents. Further research is warranted to elucidate the specific biological profile of this compound.

References

Biological Activities of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole ring is a crucial pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The versatility of this scaffold stems from its unique electronic and structural features, which allow for diverse interactions with biological targets. This technical guide focuses on the biological activities of a specific subset of these compounds: 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine and its derivatives.

While extensive research exists for the broader class of 1,3,4-thiadiazoles, literature specifically detailing the biological profile of derivatives with the 5-(2-methylphenyl) substitution is limited. Therefore, this guide will present the available data for this core structure and supplement it with findings from closely related analogs, such as other tolyl isomers and derivatives with alternative substitutions at the 2-position of the phenyl ring. This comparative approach will provide a comprehensive understanding of the structure-activity relationships that govern the biological effects of this class of compounds.

Anticancer Activity

Derivatives of the 1,3,4-thiadiazole scaffold have been extensively investigated for their potential as anticancer agents.[3][4][5] The cytotoxic effects of these compounds are often evaluated against various human cancer cell lines. While specific data for a series of this compound derivatives is not abundant in publicly available literature, a novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, which features the core 2-substituted phenyl-1,3,4-thiadiazol-2-amine structure, has demonstrated significant anti-proliferative effects.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a key 5-(2-substituted-phenyl)-1,3,4-thiadiazol-2-amine derivative against human colon (LoVo) and breast (MCF-7) cancer cell lines.

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
1 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo2.44
MCF-723.29

Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a well-established scaffold for the development of antimicrobial agents.[6][7] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial efficacy is often influenced by the nature of the substituents on the thiadiazole ring and any associated phenyl moieties.

Quantitative Data on Antimicrobial Activity

Due to the limited specific data on this compound derivatives, the following table includes data for a closely related analog, 5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine, to provide insight into the potential antimicrobial profile.

Compound IDStructureMicrobial StrainMIC (µg/mL)Reference
2 5-(2,4-Dimethylphenyl)-1,3,4-thiadiazol-2-amineBacillus subtilis1000[7]
Escherichia coli>1000[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

Experimental Protocols

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9] It is a standard preliminary assay for evaluating the cytotoxic potential of chemical compounds.

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.[10]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells with untreated cells and blank wells with medium only are also included. The plate is then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[10]

  • Formazan Formation: The plate is incubated for an additional 2 to 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[10]

  • Solubilization: The medium is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[13]

Detailed Methodology:

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[12]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[12]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[12]

  • Controls: Growth control wells (broth and inoculum without the compound) and sterility control wells (broth only) are included.[12]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[11]

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[8]

Visualizations

Synthesis Workflow

The general synthesis of 5-substituted-1,3,4-thiadiazol-2-amines often involves the cyclization of thiosemicarbazide derivatives. The following diagram illustrates a common synthetic pathway.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization A 2-Methylbenzoic Acid C Acylthiosemicarbazide Intermediate A->C Reaction B Thiosemicarbazide B->C D This compound C->D Acid-catalyzed Cyclization

Caption: General synthetic route for this compound.

Experimental Workflow for Anticancer Screening

The following diagram outlines the key steps in the MTT assay for evaluating the anticancer activity of the synthesized compounds.

start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with Thiadiazole Derivatives incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate Cell Viability and IC50 Values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for cytotoxicity screening.

References

In-vitro Evaluation of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine: A Technical Overview of Analog Activities

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in-vitro biological evaluation of compounds structurally related to 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. Direct experimental data for this specific molecule is limited in current scientific literature. Therefore, this document summarizes the significant findings on analogous 1,3,4-thiadiazole derivatives to infer its potential biological activities and guide future research. The information presented herein covers key areas of anticancer, antimicrobial, and enzyme inhibition studies.

Introduction to 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring is a crucial heterocyclic scaffold in medicinal chemistry, known for its diverse pharmacological properties.[1] Derivatives of 2-amino-1,3,4-thiadiazole have garnered considerable interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[2] The unique structural features of the thiadiazole nucleus, such as its ability to act as a hydrogen bond acceptor and its electron-donating properties, contribute to its versatile biological interactions.[1]

Anticancer Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Analogs

Numerous studies have demonstrated the cytotoxic potential of 5-aryl-1,3,4-thiadiazol-2-amine derivatives against various human cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[3]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in-vitro anticancer activity (IC50 values in µM) of representative 5-substituted-1,3,4-thiadiazol-2-amine derivatives against several human cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamideMCF-7 (Breast)2.32[3]
HepG2 (Liver)3.15[3]
N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA-MB-231 (Breast)9[4]
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)120[4]
MDA-MB-231 (Breast)70[4]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44
MCF-7 (Breast)23.29
N-(5-methyl-[5][6][7]thiadiazol-2-yl)-propionamideHepG2 (Liver)9.4 µg/mL[5]
HL-60 (Leukemia)>9.4 µg/mL[5]
MCF-7 (Breast)>9.4 µg/mL[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The anti-proliferative activity of thiadiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Culture Cancer Cell Lines B Seed Cells into 96-well Plates A->B C Prepare Compound Dilutions B->C D Treat Cells for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate IC50 Value H->I

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Analogs

Derivatives of 2-amino-1,3,4-thiadiazole have shown significant activity against a range of pathogenic bacteria and fungi. The presence of the =N-C-S moiety is often cited as being crucial for their antimicrobial action.[8]

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the in-vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of representative 5-substituted-1,3,4-thiadiazol-2-amine derivatives.

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amineS. aureus20-28A. niger-[9][10]
B. subtilis20-28C. albicans-[9][10]
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineS. aureus20-28A. niger-[9][10]
B. subtilis20-28C. albicans-[9][10]
5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-amineB. subtilis1000--[11]
E. coli>1000--[11]
Experimental Protocol: Agar Disc Diffusion Method

A common method for screening antimicrobial activity is the agar disc diffusion method.[9]

  • Inoculum Preparation: A standardized suspension of the microbial strain is prepared to a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and evenly streaked over the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.

  • MIC Determination: For compounds showing significant activity, the Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method, where the lowest concentration of the compound that visibly inhibits microbial growth is identified.[9]

Agar_Disc_Diffusion_Workflow A Prepare Standardized Microbial Inoculum B Inoculate Agar Plate A->B C Impregnate Discs with Test Compound B->C D Place Discs on Inoculated Plate C->D E Incubate at Appropriate Temperature D->E F Measure Zone of Inhibition (mm) E->F

General workflow for the agar disc diffusion method.

Enzyme Inhibition

Certain 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of specific enzymes, suggesting their potential in treating diseases where these enzymes are implicated.

Quantitative Data Summary: Enzyme Inhibition
Compound/DerivativeEnzymeIC50 / KiReference
Derivatives of 5-amino-1,3,4-thiadiazole-2-sulphonamideHuman Carbonic Anhydrase IIKi: 0.030 - 0.11 µM[12]
ML216 (a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivative)Bloom HelicaseIC50: 67 nM[13]
Potential Signaling Pathways

While the precise signaling pathways for this compound are not elucidated, related compounds have been shown to induce apoptosis through the modulation of key proteins in the apoptotic cascade.[3] For instance, some derivatives have been observed to increase the Bax/Bcl-2 ratio and the levels of caspase 9, indicating an induction of the intrinsic apoptotic pathway.[14]

Apoptosis_Pathway Thiadiazole Thiadiazole Derivative Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Thiadiazole->Bax_Bcl2 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax_Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 ↑ Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A potential apoptotic pathway induced by thiadiazole derivatives.

Conclusion and Future Directions

The extensive research on 1,3,4-thiadiazole derivatives strongly suggests that this compound is a promising candidate for in-vitro biological evaluation. Based on the activities of its structural analogs, it is hypothesized that this compound may exhibit significant anticancer and antimicrobial properties.

Future research should focus on the synthesis and direct in-vitro evaluation of this compound to confirm these potential activities. Subsequent studies could explore its mechanism of action, potential enzyme inhibitory effects, and structure-activity relationships to optimize its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for initiating such investigations.

References

Synthesis of Novel Derivatives Based on 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide array of pharmacological activities. This technical guide focuses on the synthesis of novel derivatives based on the core structure of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. It provides a comprehensive overview of synthetic methodologies, including the formation of Schiff bases and metal complexes, and delves into their potential as antimicrobial and anticancer agents. Detailed, adaptable experimental protocols are presented, alongside a summary of biological activity data from analogous compounds to guide future research and development. Visual representations of synthetic pathways and potential mechanisms of action are included to facilitate a deeper understanding of the structure-activity relationships of these promising compounds.

Introduction: The Significance of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole nucleus is a vital pharmacophore in the development of new therapeutic agents. Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The unique structural features of the 1,3,4-thiadiazole ring, such as its planarity and the presence of multiple heteroatoms, allow for diverse interactions with biological targets. The 2-amino-5-substituted-1,3,4-thiadiazole framework, in particular, serves as a versatile building block for the synthesis of a multitude of derivatives with enhanced and specific biological activities. This guide focuses on derivatives of this compound, a scaffold that holds significant promise for the development of novel drug candidates.

Synthesis of Novel Derivatives

The primary amino group at the C2 position of the this compound core is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives, most notably Schiff bases and their subsequent metal complexes.

General Synthesis of this compound

The foundational compound can be synthesized via the cyclization of 2-methylbenzoyl thiosemicarbazide. A general and efficient method involves the reaction of 2-methylbenzoic acid with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.[3] Microwave-assisted synthesis has also been reported as a rapid and high-yield alternative.[4]

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation reaction between the primary amino group of this compound and various substituted aldehydes. This reaction is typically carried out under reflux in a suitable solvent like ethanol or glacial acetic acid, often with a catalytic amount of acid.[5]

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases

  • Dissolve 0.01 mol of this compound in 20 mL of absolute ethanol or glacial acetic acid in a round-bottom flask.

  • To this solution, add a solution of 0.01 mol of the desired substituted aromatic aldehyde in 10 mL of the same solvent.

  • Add 2-3 drops of glacial acetic acid or concentrated sulfuric acid as a catalyst.[6]

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Filter the resulting precipitate, wash it thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.[5]

Synthesis of Metal Complexes of Schiff Base Derivatives

The Schiff base ligands, with their nitrogen and sulfur donor atoms, are excellent chelating agents for a variety of transition metals. The synthesis of these metal complexes can enhance the biological activity of the parent Schiff base.

Experimental Protocol: General Procedure for the Synthesis of Metal Complexes

  • Dissolve 0.002 mol of the Schiff base ligand in 20 mL of a suitable solvent (e.g., methanol, ethanol, or DMF).[7]

  • In a separate flask, dissolve 0.001 mol of the metal salt (e.g., Co(II), Ni(II), Cu(II), Zn(II) chlorides or acetates) in 10 mL of the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Adjust the pH of the mixture if necessary using a dilute base (e.g., NaOH or ammonia solution).

  • Reflux the reaction mixture for 2-4 hours.

  • Cool the solution, and collect the precipitated complex by filtration.

  • Wash the complex with the solvent and dry it under vacuum over anhydrous CaCl2.[7]

Biological Activities and Data Presentation

Derivatives of 5-substituted-1,3,4-thiadiazol-2-amine have demonstrated significant potential as both antimicrobial and anticancer agents. The biological activity is often influenced by the nature of the substituent at the 5-position and the modifications at the 2-amino group.

Antimicrobial Activity

The antimicrobial efficacy of 1,3,4-thiadiazole derivatives is well-documented. Schiff base derivatives, in particular, have shown promising activity against a range of bacterial and fungal strains. The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or protein function. The data presented below is for analogous 5-aryl-1,3,4-thiadiazole-2-amine derivatives and serves as a predictive guide for the potential activity of 5-(2-Methylphenyl) derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Analogous 1,3,4-Thiadiazole Schiff Base Derivatives (µg/mL)

Compound TypeGram-Positive BacteriaGram-Negative BacteriaFungiReference
Fluorine-substituted Schiff bases 4-88-1616-31.25[8]
Thiol-functionalized oxadiazoles 4-84-816-31.28[8]
Amino and thiol-functionalized triazoles 4-164-164-16[8]
Cefuroxime (Standard) 0.01 g/ml0.01 g/ml-[2]
Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 1,3,4-thiadiazole derivatives against various cancer cell lines. The mechanism of action is often multi-faceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. The following table summarizes the cytotoxic activity of closely related 5-aryl-1,3,4-thiadiazole derivatives.

Table 2: In Vitro Cytotoxic Activity (IC50 in µM) of Analogous 5-Aryl-1,3,4-Thiadiazole Derivatives

Compound TypeMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)A-549 (Lung)Reference
5-(4-chlorophenyl)-thiadiazole derivatives 2.32 - 8.352.32 - 8.35--[9]
5-(3-indolyl)-thiadiazole derivative (5m) ---1.5[10]
5-(thiophen-2-yl)-thiadiazole derivative (20b) -4.37-8.03[11]
5-Fluorouracil (Standard) 6.80 µg/mL---[12]
Cisplatin (Standard) ----[11]

Visualization of Synthetic and Signaling Pathways

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for producing Schiff bases and their subsequent metal complexes from the this compound core.

Synthesis_Workflow start 5-(2-Methylphenyl)- 1,3,4-thiadiazol-2-amine schiff_base Schiff Base Derivative start->schiff_base Condensation (Reflux, Acid Catalyst) aldehyde Substituted Aldehyde (R-CHO) aldehyde->schiff_base metal_complex Metal Complex schiff_base->metal_complex Chelation (Reflux) metal_salt Metal Salt (e.g., CuCl2, ZnCl2) metal_salt->metal_complex Anticancer_Pathways cluster_proliferation Inhibition of Proliferation cluster_apoptosis Induction of Apoptosis cluster_cellcycle Cell Cycle Arrest cluster_other Other Mechanisms thiadiazole 1,3,4-Thiadiazole Derivatives egfr EGFR/HER-2 thiadiazole->egfr pi3k PI3K/Akt Pathway thiadiazole->pi3k mapk MAPK/ERK Pathway thiadiazole->mapk caspases Caspase Activation thiadiazole->caspases bcl2 Bcl-2 Family Modulation thiadiazole->bcl2 g2m G2/M Phase Arrest thiadiazole->g2m hdac HDAC Inhibition thiadiazole->hdac angiogenesis Anti-angiogenesis thiadiazole->angiogenesis egfr->pi3k proliferation_outcome Decreased Cell Growth and Proliferation egfr->proliferation_outcome pi3k->proliferation_outcome mapk->proliferation_outcome apoptosis_outcome Programmed Cell Death caspases->apoptosis_outcome bcl2->apoptosis_outcome cellcycle_outcome Halted Cell Division g2m->cellcycle_outcome

References

Exploring the Antimicrobial Frontier: A Technical Guide to the Potential of 2-Amino-5-Aryl-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide focuses on the antimicrobial potential of a specific class of these compounds: 2-amino-5-aryl-1,3,4-thiadiazoles. While specific quantitative data for 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine is not extensively available in the current body of scientific literature, this document consolidates the existing knowledge on closely related analogues, providing a comprehensive overview of their antimicrobial activities, potential mechanisms of action, and the experimental methodologies employed in their evaluation. This guide aims to serve as a foundational resource for researchers engaged in the exploration of this promising class of antimicrobial agents.

Introduction

The 2-amino-1,3,4-thiadiazole core is a versatile pharmacophore that has been incorporated into a multitude of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The presence of the amino group at the 2-position and a variable aryl substituent at the 5-position allows for extensive structural modifications, enabling the fine-tuning of their biological profiles. This structural flexibility, coupled with the inherent chemical properties of the thiadiazole ring, makes this class of compounds a fertile ground for the development of new antimicrobial drugs.

Antimicrobial Activity of 2-Amino-5-Aryl-1,3,4-Thiadiazoles: A Review of the Landscape

Numerous studies have demonstrated the in vitro antimicrobial potential of various 2-amino-5-aryl-1,3,4-thiadiazole derivatives against a range of pathogenic bacteria and fungi. The nature and position of substituents on the aryl ring at the 5-position have been shown to significantly influence the antimicrobial potency and spectrum of activity.

Antibacterial Activity

Derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole have shown activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups such as halogens (chloro, fluoro) on the phenyl ring have exhibited notable inhibitory effects against strains like Staphylococcus aureus and Bacillus subtilis. Some derivatives have also demonstrated moderate activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.

Antifungal Activity

The antifungal potential of this class of compounds is also significant. Studies have reported the efficacy of certain 2-amino-5-aryl-1,3,4-thiadiazoles against clinically relevant fungal pathogens like Candida albicans and Aspergillus niger. The presence of specific substituents on the aryl ring has been correlated with enhanced antifungal activity.

Table 1: Summary of Reported Antimicrobial Activity for Selected 2-Amino-5-Aryl-1,3,4-Thiadiazole Derivatives

Compound/DerivativeTest Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineS. aureus, B. subtilisMIC: 20-28 µg/mL
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amineS. aureus, B. subtilisMIC: 20-28 µg/mL
5-(Aryl)-1,3,4-thiadiazol-2-amine Schiff's basesE. coli, Staphylococcus sp.Zone of inhibition data available
5-(4-substituted phenyl)-1,3,4-thiadiazole-2-aminesS. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicansZone of inhibition and MIC data available

Note: This table is a representative summary. For detailed quantitative data, please refer to the cited literature.

Experimental Protocols for Antimicrobial Evaluation

The assessment of the antimicrobial potential of novel compounds like this compound involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Spectrophotometer or plate reader (optional, for quantitative assessment)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth and solvent only)

Procedure:

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilutions: Perform a two-fold serial dilution of the test compound in the 96-well plate using the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum and the solvent used to dissolve the test compound, to check for solvent toxicity). A sterility control (broth only) should also be included.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 6

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole scaffold is a significant pharmacophore present in various biologically active molecules.

Introduction

2-Amino-5-substituted-1,3,4-thiadiazoles are a class of compounds known for their diverse pharmacological activities. The synthesis protocol outlined here is a robust and efficient method starting from commercially available reagents. The primary method described is a solid-phase reaction known for its simplicity, mild conditions, and high yields. An alternative method using polyphosphoric acid is also presented.

General Synthetic Strategy

The synthesis involves the acid-catalyzed cyclization of a carboxylic acid derivative with thiosemicarbazide. The reaction proceeds by activating the carboxylic acid (2-methylbenzoic acid), which then reacts with thiosemicarbazide to form an acylthiosemicarbazide intermediate. This intermediate undergoes intramolecular cyclization and dehydration to yield the final this compound product.[1][2][3]

Experimental Protocols

Method 1: Solid-Phase Synthesis using Phosphorus Oxychloride

This method is adapted from a general procedure for preparing 2-amino-5-aryl-1,3,4-thiadiazoles and is noted for its high efficiency and mild reaction conditions.[4]

Materials and Reagents:

  • 2-Methylbenzoic acid (o-toluic acid)

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Mortar and pestle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry mortar, add thiosemicarbazide (A mol), 2-methylbenzoic acid (B mol), and phosphorus oxychloride (C mol) in a molar ratio of A:B:C = 1:1.1:1.1.

  • Grinding: At room temperature, grind the mixture thoroughly using a pestle until the reactants are well-mixed and the reaction is complete. The mixture will typically become sticky or form a paste.

  • Standing: Allow the mixture to stand at room temperature for a designated period (typically 1-2 hours) to ensure the reaction goes to completion.

  • Work-up and Neutralization: Transfer the crude product to a beaker. Slowly add a 5% aqueous solution of sodium carbonate with stirring until the pH of the mixture reaches 8.0-8.2.[4][5] This step neutralizes the acidic catalyst and precipitates the product.

  • Filtration: Filter the resulting solid precipitate using a Buchner funnel. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the collected solid product in a vacuum oven at 60-70 °C.

  • Recrystallization: Purify the dried crude product by recrystallization. A recommended solvent system is a 1:2 (v/v) mixture of N,N-dimethylformamide (DMF) and water.[4][5] Dissolve the crude product in a minimal amount of hot DMF, then slowly add water until turbidity persists. Allow the solution to cool slowly to form crystals.

  • Final Product: Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum to obtain pure this compound.

Method 2: Synthesis using Polyphosphoric Acid (PPA)

This is an alternative method that uses polyphosphoric acid as both a catalyst and a solvent.[6]

Materials and Reagents:

  • 2-Methylbenzoic acid

  • Thiosemicarbazide

  • Polyphosphoric acid (PPA)

  • Ammonium hydroxide (NH₄OH) solution

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a heating mantle, prepare a mixture of 2-methylbenzoic acid and polyphosphoric acid.

  • Addition of Reactant: Slowly add thiosemicarbazide to the mixture while stirring.

  • Heating: Heat the reaction mixture with stirring to between 100 °C and 120 °C for 1.5 to 2 hours.[6]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Neutralize the aqueous mixture with a concentrated ammonium hydroxide solution until the product precipitates out.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

The following table summarizes the key quantitative parameters for the described synthetic protocols.

ParameterMethod 1: Solid-Phase (POCl₃)Method 2: PPA
Starting Materials 2-Methylbenzoic acid, Thiosemicarbazide2-Methylbenzoic acid, Thiosemicarbazide
Catalyst/Reagent Phosphorus oxychloride (POCl₃)Polyphosphoric Acid (PPA)
Molar Ratio Thiosemicarbazide : Acid : POCl₃ = 1 : 1-1.2 : 1-1.2[4]At least 2 parts PPA per part thiosemicarbazide by weight[6]
Reaction Temperature Room Temperature100-120 °C[6]
Reaction Time ~1-2 hours~1.5-2 hours[6]
Work-up pH 8.0 - 8.2[4][5]Neutralization with NH₄OH
Recrystallization Solvent DMF/Water (1:2 v/v)[4][5]Ethanol
Reported Yield >91-94%[4][5]~89-92% (for similar alkyl derivatives)[6]

Visualizations

Proposed Reaction Mechanism

The diagram below illustrates the proposed mechanism for the acid-catalyzed synthesis of this compound. The process involves the activation of the carboxylic acid, nucleophilic attack by thiosemicarbazide, and subsequent intramolecular cyclization and dehydration.

ReactionMechanism RCOOH 2-Methylbenzoic Acid ActivatedAcid Activated Acid (Acylium Ion) RCOOH->ActivatedAcid Activation TSC Thiosemicarbazide AcylTSC Acylthiosemicarbazide Intermediate TSC->AcylTSC Nucleophilic Attack Catalyst H+ (from POCl3/PPA) Catalyst->ActivatedAcid ActivatedAcid->AcylTSC Nucleophilic Attack CyclizedInt Cyclized Intermediate AcylTSC->CyclizedInt Intramolecular Cyclization Product 5-(2-Methylphenyl)- 1,3,4-thiadiazol-2-amine CyclizedInt->Product Dehydration Water H2O CyclizedInt->Water

Caption: Proposed reaction mechanism for thiadiazole synthesis.

Experimental Workflow

The following diagram outlines the general experimental workflow for the solid-phase synthesis of the target compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification arrow arrow start Combine Reactants: 2-Methylbenzoic Acid, Thiosemicarbazide, POCl3 grind Grind at Room Temperature start->grind stand Allow to Stand grind->stand neutralize Neutralize with 5% Na2CO3 (to pH 8.0-8.2) stand->neutralize filtrate Filter Crude Product neutralize->filtrate dry Dry the Solid filtrate->dry recrystallize Recrystallize from DMF/Water (1:2) dry->recrystallize filter_pure Filter Purified Crystals recrystallize->filter_pure dry_final Dry Final Product filter_pure->dry_final end_node Pure 5-(2-Methylphenyl)- 1,3,4-thiadiazol-2-amine dry_final->end_node

Caption: Experimental workflow for solid-phase synthesis.

References

Application Notes and Protocols for 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine as a versatile scaffold in modern drug design and development. The document outlines its synthesis, potential therapeutic applications, and detailed protocols for its evaluation as an anticancer agent.

Introduction

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Its derivatives have shown a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and notably, anticancer properties. The mesoionic character of the thiadiazole ring is thought to facilitate crossing cellular membranes and interacting with various biological targets. The 2-amino-1,3,4-thiadiazole core, in particular, has been a focal point for the development of novel therapeutic agents. The introduction of an aryl group at the 5-position, such as the 2-methylphenyl moiety, is a common strategy to enhance the biological activity of these compounds. This document focuses on this compound as a key building block for the design of new drug candidates.

Therapeutic Potential

Derivatives of the 5-aryl-1,3,4-thiadiazol-2-amine scaffold have demonstrated significant potential in several therapeutic areas, with a primary focus on oncology.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 5-aryl-1,3,4-thiadiazol-2-amine derivatives against a variety of human cancer cell lines. The anticancer effect is often enhanced by the presence of an aromatic ring at the 5-position of the thiadiazole core.[1] The nature and position of substituents on this aryl ring, as well as modifications to the 2-amino group, play a crucial role in modulating the cytotoxic potency and selectivity.[1]

Mechanism of Action: The anticancer activity of this class of compounds is often attributed to the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt and MEK/ERK pathways. These pathways are critical for cell proliferation, survival, and angiogenesis. By inhibiting these pathways, 1,3,4-thiadiazole derivatives can induce cell cycle arrest and apoptosis in cancer cells.[2][3][4][5] Some derivatives have also been identified as inhibitors of specific enzymes crucial for cancer progression, including topoisomerase II, histone deacetylase (HDAC), and various kinases like Abl kinase.[1]

Data Presentation: Anticancer Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of 5-aryl-1,3,4-thiadiazol-2-amine derivatives against various human cancer cell lines, providing a comparative overview of their potency.

Compound ID5-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
2g 2-(Benzenesulfonylmethyl)phenylLoVo (Colon)2.44[1]
2g 2-(Benzenesulfonylmethyl)phenylMCF-7 (Breast)23.29[1]
4e 4-Chlorophenyl (with piperazine linker)MCF-7 (Breast)2.32[6]
4i 4-Chlorophenyl (with piperazine linker)HepG2 (Liver)3.15[6]
8a Honokiol derivativeA549 (Lung)1.62[6]
8a Honokiol derivativeMDA-MB-231 (Breast)4.61[6]
Cpd 4 Pyrimidine derivativeHCT116 (Colon)8.04 (48h)[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general and efficient method for the synthesis of the title compound, adapted from established procedures for analogous 5-aryl-1,3,4-thiadiazol-2-amines.[7]

Materials:

  • 2-Methylbenzoic acid

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphate Ester (PPE)

  • Crushed ice

  • 10% Ammonia solution

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a clean, dry round-bottom flask, combine 2-methylbenzoic acid (10 mmol) and thiosemicarbazide (10 mmol).

  • Slowly and carefully add concentrated sulfuric acid (5 mL) to the mixture while stirring in an ice bath to control the initial exothermic reaction.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture at 80-90°C for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice in a large beaker with constant stirring.

  • Neutralize the acidic solution by the dropwise addition of a 10% ammonia solution until a precipitate is formed and the pH is approximately 7-8.

  • Collect the crude precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with cold distilled water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified this compound.

  • Dry the purified product in a desiccator.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as N-H and C=N stretching vibrations.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

Protocol 2: In Vitro Anticancer Activity Evaluation - MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives against a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium. The final concentrations should typically range from 0.1 to 100 µM.

  • After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for another 48 or 72 hours in the CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway Inhibition

Derivatives of 5-aryl-1,3,4-thiadiazol-2-amine have been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[2][3] Inhibition of this pathway leads to a decrease in the phosphorylation of Akt and its downstream targets, ultimately inducing apoptosis in cancer cells.

PI3K_Akt_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Thiadiazole 5-(2-Methylphenyl)-1,3,4- thiadiazol-2-amine Derivative Thiadiazole->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a 1,3,4-thiadiazole derivative.

MEK/ERK Signaling Pathway Inhibition

The MEK/ERK pathway is another crucial signaling cascade involved in cell proliferation and differentiation, and its inhibition is a valid strategy in cancer therapy. Certain 1,3,4-thiadiazole derivatives have demonstrated the ability to suppress this pathway.[4][5]

MEK_ERK_Pathway Ras Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Thiadiazole 5-(2-Methylphenyl)-1,3,4- thiadiazol-2-amine Derivative Thiadiazole->MEK Inhibits Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation

Caption: Inhibition of the MEK/ERK signaling pathway by a 1,3,4-thiadiazole derivative.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel compound based on the this compound scaffold.

Experimental_Workflow Synthesis Synthesis & Purification of 5-(2-Methylphenyl)-1,3,4- thiadiazol-2-amine Derivative Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt, MEK/ERK pathways) Apoptosis->Mechanism CellCycle->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A typical experimental workflow for evaluating the anticancer potential of a novel compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-aryl-1,3,4-thiadiazol-2-amine derivatives is highly dependent on the nature and position of the substituents on the aryl ring and modifications at the 2-amino position. Key SAR observations include:

  • Substituents on the 5-Aryl Ring: The introduction of electron-withdrawing or bulky groups on the phenyl ring can significantly influence the anticancer activity. For instance, the presence of a benzenesulfonylmethyl group at the ortho position of the phenyl ring has been shown to result in potent activity against colon cancer cells.[1]

  • Modifications at the 2-Amino Group: Acylation or substitution of the 2-amino group can lead to derivatives with altered potency and selectivity. The introduction of piperazine or piperidine moieties through an acetamide linker has been shown to enhance the antitumor activity against breast and liver cancer cell lines.[8]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a crucial role in its ability to cross cell membranes and interact with intracellular targets.

These SAR insights provide a rational basis for the further optimization of this scaffold to develop more potent and selective drug candidates.

Conclusion

This compound represents a valuable and versatile scaffold for the design and development of novel therapeutic agents, particularly in the field of oncology. Its straightforward synthesis, coupled with the potential for diverse chemical modifications, allows for the fine-tuning of its pharmacological properties. The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate further research and development of this promising class of compounds.

References

Application Notes and Protocols for Biological Screening of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4][5] Compounds incorporating this moiety have been reported to possess antimicrobial, anticancer, and anti-inflammatory properties.[1][2][6][7][8] The biological activity of 1,3,4-thiadiazole derivatives is often attributed to their structural similarity to pyrimidines, allowing them to interfere with DNA synthesis and other cellular processes.[1][4] This document provides a detailed experimental setup for the initial biological screening of the novel compound, 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine, across these three key therapeutic areas.

General Experimental Workflow

The overall workflow for the biological screening of this compound is depicted below. This workflow outlines the sequential steps from compound preparation to data analysis for each biological assay.

Experimental_Workflow cluster_prep Preparation cluster_screening Biological Screening cluster_data Data Analysis Compound This compound Stock_Solution Prepare Stock Solution (e.g., in DMSO) Compound->Stock_Solution Serial_Dilutions Prepare Serial Dilutions Stock_Solution->Serial_Dilutions Anticancer Anticancer Screening Serial_Dilutions->Anticancer Antimicrobial Antimicrobial Screening Serial_Dilutions->Antimicrobial Anti_inflammatory Anti-inflammatory Screening Serial_Dilutions->Anti_inflammatory AC_Data IC50 Determination Anticancer->AC_Data AM_Data MIC/MBC Determination Antimicrobial->AM_Data AI_Data Inhibition Percentage Calculation Anti_inflammatory->AI_Data

Caption: General experimental workflow for the biological screening of the target compound.

Anticancer Activity Screening

Many 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][9] The proposed mechanism often involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways, and the induction of apoptosis.[2] The MTT assay is a standard colorimetric method for assessing cell viability and is widely used for in vitro screening of anticancer compounds.[10][11][12]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon).

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. Harvest cells in their exponential growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[11][13]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include wells for a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).[11]

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Anticancer Activity
Cell LineIC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Positive Control)
MCF-7Experimental ValueReference Value
A549Experimental ValueReference Value
HCT116Experimental ValueReference Value
Potential Signaling Pathway: MAPK/ERK Pathway

The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[14][15] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for anticancer drugs.[2] 1,3,4-Thiadiazole derivatives have been suggested to interfere with this pathway.[2]

MAPK_ERK_Pathway cluster_nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Nucleus Nucleus Compound 5-(2-Methylphenyl)-1,3,4- thiadiazol-2-amine Compound->Raf Inhibits Compound->MEK

Caption: Potential inhibition of the MAPK/ERK signaling pathway by the test compound.

Antimicrobial Activity Screening

The 1,3,4-thiadiazole nucleus is a common feature in many compounds with significant antimicrobial properties against a range of bacteria and fungi.[7][8] The antimicrobial activity of these compounds can be assessed using various in vitro methods, such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[13][16][17][18]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol details the determination of the MIC of this compound against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

  • This compound

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh agar plate, pick 3-5 bacterial colonies and inoculate them into MHB. Incubate at 37°C until the culture reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in MHB in a 96-well plate to obtain a range of concentrations (e.g., 256, 128, 64, ..., 1 µg/mL).[13]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without the compound) and a negative control (MHB only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18] This can be assessed visually or by measuring the absorbance at 600 nm.

  • (Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, subculture 10 µL from each well that shows no visible growth onto a fresh agar plate. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Data Presentation: Antimicrobial Activity
Microbial StrainMIC (µg/mL) of this compoundMIC (µg/mL) of Ciprofloxacin (Positive Control)MBC (µg/mL) of this compound
S. aureusExperimental ValueReference ValueExperimental Value
E. coliExperimental ValueReference ValueExperimental Value

Anti-inflammatory Activity Screening

Several 1,3,4-thiadiazole derivatives have been reported to possess anti-inflammatory properties.[5][6][19][20][21] A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation.[20] Another key pathway in inflammation is the NF-κB signaling pathway, which controls the expression of pro-inflammatory genes.[22]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a fluorometric assay to screen for the inhibitory activity of this compound against human recombinant COX-2.

Materials:

  • This compound

  • COX-2 Inhibitor Screening Kit (Fluorometric)[23][24] (containing human recombinant COX-2, assay buffer, COX probe, cofactor, arachidonic acid, and a known COX-2 inhibitor like Celecoxib)

  • 96-well black opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit's instructions. Reconstitute the human recombinant COX-2 enzyme and prepare the arachidonic acid solution.[23][24]

  • Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

  • Assay Setup: In a 96-well black plate, add the following to designated wells:

    • Enzyme Control: Assay buffer.

    • Inhibitor Control: A known COX-2 inhibitor (e.g., Celecoxib) provided in the kit.[23]

    • Test Sample: Diluted this compound.

  • Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except the blank/no-enzyme control.

  • Reaction Mix Addition: Prepare a reaction mix containing the assay buffer, COX probe, and COX cofactor as per the kit protocol. Add this mix to all wells.[23]

  • Initiation of Reaction: Start the reaction by adding the arachidonic acid solution to all wells simultaneously, preferably using a multi-channel pipette.[23]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[24]

  • Data Analysis: Calculate the rate of the reaction for each well from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC50 value from a dose-response curve.

Data Presentation: Anti-inflammatory Activity
CompoundCOX-2 Inhibition IC50 (µM)
This compoundExperimental Value
Celecoxib (Positive Control)Reference Value
Potential Signaling Pathway: NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[22] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[25] Inhibition of this pathway is a key strategy for anti-inflammatory drug development.

NF_kB_Pathway cluster_nucleus Receptor Pro-inflammatory Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation p1 IkB_NFkB->p1 Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Compound 5-(2-Methylphenyl)-1,3,4- thiadiazol-2-amine Compound->IKK Inhibits p1->IkB p1->NFkB Releases

Caption: Potential inhibition of the NF-κB signaling pathway by the test compound.

References

Application Notes and Protocols for Dissolving 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine in various biological assays. Adherence to these guidelines is crucial for obtaining reproducible and reliable experimental results.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in bioassays.

PropertyValueSource
Molecular Formula C₉H₉N₃S--INVALID-LINK--
Molecular Weight 191.25 g/mol --INVALID-LINK--
Boiling Point 372.5 ± 35.0 °C at 760 mmHg--INVALID-LINK--
Melting Point 219 - 220 °C (for the related N-phenyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine)--INVALID-LINK--

Solubility Data

The solubility of this compound is critical for preparing homogenous solutions for bioassays. Based on data for structurally similar compounds, the following table provides guidance on suitable solvents. It is recommended to perform small-scale solubility tests to confirm these values for your specific batch of the compound.

SolventSolubility (Approximate)Notes
Dimethyl Sulfoxide (DMSO)~10 mg/mLPreferred solvent for preparing high-concentration stock solutions.[1]
Dimethylformamide (DMF)~10 mg/mLAn alternative to DMSO for stock solution preparation.[1]
Ethanol~12 mg/mLCan be used as a solvent, but may have direct effects on some biological systems.[1]
Phosphate-Buffered Saline (PBS), pH 7.2Sparingly soluble (~0.1 mg/mL with 10% Ethanol)The compound has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended for high concentrations.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions in bioassays.

Materials:

  • This compound (MW: 191.25 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing the Compound: Accurately weigh out approximately 1.91 mg of this compound using an analytical balance.

  • Solvent Addition: Transfer the weighed compound into a sterile vial. Add 1 mL of anhydrous, sterile DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex the mixture for 1-2 minutes to facilitate dissolution. If necessary, gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the 10 mM DMSO stock solution to prepare working concentrations for treating cells in culture. It is crucial to maintain a final DMSO concentration that is non-toxic to the specific cell line being used (typically ≤ 0.5%).

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of sterile cell culture medium. Mix thoroughly by gentle pipetting.

  • Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations for your assay. For example, to prepare a 100 µM working solution, you can add 10 µL of the 1 mM intermediate to 90 µL of cell culture medium.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells does not exceed a level that is toxic to the cells. It is recommended to run a vehicle control (medium with the same final concentration of DMSO) to assess any solvent-induced effects. For instance, if you add 2 µL of a 100 µM working solution (containing 1% DMSO) to 198 µL of medium in a well, the final DMSO concentration will be 0.01%.

Example Application: Cell Viability (MTT) Assay

This protocol provides a general workflow for assessing the cytotoxicity of this compound using a standard MTT assay.[1][2][3]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[2] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) at the highest final concentration used.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualized Workflow and Signaling Pathway

Dissolution_Workflow Workflow for Dissolving this compound cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Bioassay Application weigh 1. Weigh Compound (e.g., 1.91 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso Transfer dissolve 3. Dissolve (Vortex/Sonicate) add_dmso->dissolve store 4. Aliquot & Store (-20°C or -80°C) dissolve->store intermediate_dilution 5. Intermediate Dilution in Culture Medium store->intermediate_dilution Use Aliquot serial_dilution 6. Serial Dilutions to Final Concentrations intermediate_dilution->serial_dilution treat_cells 7. Treat Cells in Culture serial_dilution->treat_cells incubate 8. Incubate (e.g., 24-72 hours) treat_cells->incubate assay_readout 9. Perform Assay Readout (e.g., MTT) incubate->assay_readout

Caption: Workflow for dissolving the compound.

Signaling_Pathway Potential Signaling Pathway Interactions of Thiadiazole Derivatives Thiadiazole 5-(2-Methylphenyl)-1,3,4- thiadiazol-2-amine Target_Protein Cellular Target (e.g., Kinase, Enzyme) Thiadiazole->Target_Protein Inhibition/Modulation Downstream_Signaling Downstream Signaling Cascade Target_Protein->Downstream_Signaling Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Signaling->Apoptosis Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Inhibits

Caption: Potential signaling pathway interactions.

References

Application Notes and Protocols for the Quantification of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. Compounds in this class are of significant interest in pharmaceutical and materials science due to their diverse biological activities and applications. Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry. While specific validated methods for this exact analyte are not widely published, the following protocols are based on established methods for structurally similar 1,3,4-thiadiazole derivatives and general analytical principles.[1][2][3]

I. High-Performance Liquid Chromatography (HPLC) Method

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase that is pumped through the column. For the quantification of this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol

1. Equipment and Reagents

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reference standard of this compound (purity >98%)

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Preparation of Solutions

  • Mobile Phase: A typical mobile phase for related compounds is a mixture of acetonitrile and water (or a buffer solution) in a ratio of 60:40 (v/v). The aqueous phase can be acidified with 0.1% formic acid to improve peak shape. The final mobile phase should be filtered and degassed before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 20 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For example, a pharmaceutical formulation might be dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then diluted to fall within the calibration range.

3. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution with a UV-Vis spectrophotometer. For similar aromatic heterocyclic compounds, this is often in the range of 254-320 nm.[2]

4. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Record the chromatograms and the peak areas for the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of the analyte in the sample solutions by interpolating their peak areas on the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate prep_std Prepare Standard Solutions inject_std Inject Standards prep_std->inject_std prep_sample Prepare Sample Solutions inject_sample Inject Samples prep_sample->inject_sample equilibrate->inject_std Stable Baseline detect UV Detection inject_std->detect inject_sample->detect calibrate Construct Calibration Curve detect->calibrate Peak Areas quantify Quantify Analyte calibrate->quantify

Caption: HPLC analysis workflow for quantification.

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

Principle

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for achieving very low limits of detection. After separation by the LC system, the analyte is ionized (e.g., by electrospray ionization - ESI) and the resulting ions are detected by the mass spectrometer based on their mass-to-charge ratio (m/z).

Experimental Protocol

1. Equipment and Reagents

  • LC-MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Reference standard of this compound

  • LC-MS grade acetonitrile and methanol

  • LC-MS grade water

  • LC-MS grade formic acid

  • Standard laboratory glassware and equipment

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard and Sample Solutions: Prepared similarly to the HPLC method but using LC-MS grade solvents and diluting to a lower concentration range (e.g., ng/mL levels) suitable for the sensitivity of the instrument.

3. LC-MS Conditions

  • Column: C18 UPLC column (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase Gradient: A gradient elution is often used to achieve better separation. For example:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 10% B

    • 6.1-8 min: Re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity. The precursor ion (the protonated molecule [M+H]+) and a suitable product ion (fragment) would need to be determined by infusing a standard solution into the mass spectrometer.

4. Procedure

  • Optimize MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution.

  • Develop and optimize the LC gradient to ensure good separation of the analyte from matrix components.

  • Equilibrate the LC-MS system.

  • Inject standards and samples.

  • Process the data using the instrument's software to generate a calibration curve and quantify the analyte in the samples.

Workflow Diagram

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep_mobile_lcms Prepare Mobile Phases lc_separation LC Separation prep_mobile_lcms->lc_separation prep_std_lcms Prepare Standards prep_std_lcms->lc_separation prep_sample_lcms Prepare Samples prep_sample_lcms->lc_separation ionization ESI Ionization lc_separation->ionization ms_detection MS Detection (MRM) ionization->ms_detection integrate_peaks Integrate MRM Peaks ms_detection->integrate_peaks calibrate_lcms Construct Calibration Curve integrate_peaks->calibrate_lcms quantify_lcms Quantify Analyte calibrate_lcms->quantify_lcms

Caption: LC-MS analysis workflow for quantification.

III. UV-Visible Spectrophotometry

Principle

UV-Visible spectrophotometry is a simple and rapid technique that measures the absorption of ultraviolet or visible light by a substance in solution. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This method is suitable for the quantification of pure substances or simple mixtures where there are no interfering substances that absorb at the same wavelength as the analyte.

Experimental Protocol

1. Equipment and Reagents

  • UV-Visible spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Reference standard of this compound

  • Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)

  • Volumetric flasks and pipettes

2. Procedure

  • Determination of λmax:

    • Prepare a dilute solution of the reference standard in the chosen solvent (e.g., 10 µg/mL).

    • Scan the solution over a wavelength range (e.g., 200-400 nm) against a solvent blank.

    • The wavelength at which the maximum absorbance is observed is the λmax.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) from the stock solution.

    • Measure the absorbance of each standard solution at the determined λmax using the solvent as a blank.

    • Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin.

  • Sample Analysis:

    • Prepare the sample solution and dilute it with the solvent so that its absorbance falls within the range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of the analyte in the sample by using the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept).

Workflow Diagram

UVVis_Workflow determine_lambda Determine λmax measure_standards Measure Absorbance of Standards determine_lambda->measure_standards prep_standards Prepare Standard Solutions prep_standards->measure_standards plot_calibration Plot Calibration Curve measure_standards->plot_calibration calculate_conc Calculate Concentration plot_calibration->calculate_conc prep_sample Prepare Sample Solution measure_sample Measure Absorbance of Sample prep_sample->measure_sample measure_sample->calculate_conc

Caption: UV-Vis spectrophotometry workflow.

IV. Data Presentation

The validation of these analytical methods should be performed according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical quantitative data that would be generated during method validation.

Table 1: Summary of Typical Validation Parameters

ParameterHPLC MethodLC-MS MethodUV-Vis Spectrophotometry
Linearity Range 1 - 20 µg/mL1 - 100 ng/mL2 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995> 0.999
Limit of Detection (LOD) ~0.1 µg/mL~0.1 ng/mL~0.2 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.3 ng/mL~0.6 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102%
Precision (% RSD) < 2%< 5%< 2%
Specificity High (Separation from interferences)Very High (Based on m/z)Low (Prone to interference)

Note: The values presented in this table are illustrative and would need to be experimentally determined for the specific method developed for this compound.

Conclusion

The choice of the analytical method for the quantification of this compound will depend on the specific requirements of the analysis, such as the nature of the sample, the required sensitivity, and the available instrumentation. HPLC provides a robust and reliable method for routine analysis. LC-MS offers superior sensitivity and selectivity, making it ideal for trace analysis in complex matrices. UV-Visible spectrophotometry is a simple and cost-effective method suitable for the analysis of pure samples. The protocols provided here serve as a comprehensive guide for researchers and scientists to develop and validate analytical methods for this compound.

References

Application Notes and Protocols for Fungicidal Studies of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct fungicidal studies and specific experimental data for 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine are not extensively available in the reviewed literature. The following application notes and protocols are based on studies of closely related 5-substituted-phenyl-1,3,4-thiadiazol-2-amine derivatives. Researchers should adapt these protocols as necessary and validate them for the specific compound of interest.

Application Notes

The compound this compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities, including antifungal properties. The core 1,3,4-thiadiazole scaffold is a key structural motif in various antimicrobial agents. The fungicidal potential of derivatives is often attributed to the presence of the toxophoric -N=C-S- moiety.

The introduction of a substituted phenyl ring at the 5-position of the thiadiazole can significantly influence the antifungal activity. While specific data for the 2-methylphenyl derivative is limited, studies on other substituted analogs suggest that the nature and position of the substituent on the phenyl ring can modulate the potency and spectrum of antifungal activity. For instance, derivatives with electron-withdrawing groups like halogens or nitro groups on the phenyl ring have shown promising activity against various fungal strains.

Mechanism of Action (Hypothesized):

The precise mechanism of action for this compound has not been elucidated. However, based on studies of related 1,3,4-thiadiazole derivatives, potential mechanisms could involve:

  • Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, these compounds may interfere with the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

  • Disruption of Cell Wall Integrity: Some heterocyclic compounds can interfere with the synthesis of key cell wall components like β-(1,3)-glucan and chitin, leading to osmotic instability and cell lysis.

  • Inhibition of Key Fungal Enzymes: The compound may target other essential fungal enzymes involved in metabolic pathways necessary for fungal growth and survival.

Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in fungal cells.

Quantitative Data Summary

The following table summarizes the in vitro antifungal activity of various 5-substituted-phenyl-1,3,4-thiadiazol-2-amine derivatives against different fungal strains, as reported in the literature. This data is provided to illustrate the potential range of activity for this class of compounds.

Table 1: In Vitro Antifungal Activity of 5-Substituted-Phenyl-1,3,4-thiadiazol-2-amine Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound (Substitution on Phenyl Ring)Candida albicansAspergillus nigerAspergillus fumigatusCryptococcus neoformansReference
4-Fluoro-Good Inhibition--[1]
4-ChloroGood InhibitionGood Inhibition--[1]
4-Nitro-Good Inhibition--[2]
2,4-Dichloro5 - 10---[3]
Unsubstituted PhenylModerate ActivityModerate Activity--[1]
2-Nitro-1.56 - 6.251.56 - 6.25<0.048[4]

Note: "-" indicates data not available in the cited literature. "Good Inhibition" and "Moderate Activity" are qualitative descriptions from the source and do not represent specific MIC values.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method adapted from the synthesis of similar 5-aryl-1,3,4-thiadiazol-2-amines.

Materials:

  • 2-Methylbenzoic acid

  • Thiosemicarbazide

  • Concentrated sulfuric acid or Polyphosphoric acid (PPA)

  • Ethanol or an appropriate solvent

  • Crushed ice

  • Sodium bicarbonate solution (for neutralization if using acid)

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, acetone)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 2-methylbenzoic acid and thiosemicarbazide.

  • Add a catalytic amount of concentrated sulfuric acid or a suitable amount of polyphosphoric acid to the mixture.

  • Add an appropriate solvent, such as ethanol, and reflux the mixture for several hours (the reaction progress can be monitored by Thin Layer Chromatography - TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture slowly onto crushed ice with constant stirring.

  • If an acidic catalyst was used, neutralize the mixture with a sodium bicarbonate solution until the product precipitates.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.

  • Characterize the final product using techniques such as melting point determination, FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Standard antifungal drug (e.g., Fluconazole, Amphotericin B) for positive control

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation.

    • Prepare a suspension of fungal spores or cells in sterile saline.

    • Adjust the inoculum concentration to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeast and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi in the test wells.

  • Preparation of Drug Dilutions:

    • Dissolve the test compound and the standard antifungal drug in DMSO to prepare stock solutions.

    • Perform serial two-fold dilutions of the stock solutions in the RPMI-1640 medium in the 96-well microtiter plates to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours (for yeasts) or longer for filamentous fungi.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Visualizations

G cluster_synthesis Synthesis Workflow start Starting Materials (2-Methylbenzoic acid, Thiosemicarbazide) reaction Cyclization Reaction (Acid Catalyst) start->reaction precipitation Precipitation (Addition to Ice Water) reaction->precipitation filtration Filtration & Washing precipitation->filtration purification Purification (Recrystallization) filtration->purification product Final Product 5-(2-Methylphenyl)-1,3,4- thiadiazol-2-amine purification->product

Caption: A generalized workflow for the synthesis of this compound.

G cluster_pathway Hypothesized Antifungal Mechanism of Action Compound 5-(2-Methylphenyl)-1,3,4- thiadiazol-2-amine Target Lanosterol 14α-demethylase (CYP51) Compound->Target Inhibition Ergosterol Ergosterol Biosynthesis Target->Ergosterol Blocked Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Lysis Fungal Cell Lysis Disruption->Lysis

Caption: A diagram illustrating a hypothesized signaling pathway for the antifungal action.

References

Application Notes and Protocols for Efficacy Testing of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1,3,4-thiadiazole are recognized for their wide-ranging pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5] This document provides a comprehensive set of protocols to evaluate the efficacy of a specific analogue, 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine, hereafter referred to as Compound X. The following application notes detail experimental procedures for assessing its cytotoxic effects on cancer cell lines, its impact on cell cycle progression and apoptosis, and its potential as an antimicrobial agent.

Anticancer Efficacy Assessment

Based on the known anticancer properties of thiadiazole derivatives, a primary application for Compound X is in oncology research.[1][2][6] The following assays are designed to determine its cytotoxic and apoptotic effects on cancer cells.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of Compound X that inhibits cell growth by 50% (IC50).

Experimental Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, LoVo for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[1][2]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of Compound X in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 hours.[1][2]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Cell LineCompound X IC50 (µM)
MCF-723.29
LoVo2.44
Cell Cycle Analysis via Flow Cytometry

This protocol assesses the effect of Compound X on the distribution of cells in different phases of the cell cycle.

Experimental Protocol:

  • Cell Culture and Treatment: Seed LoVo cells in 6-well plates and treat with Compound X at its IC50 concentration (2.44 µM) for 24 and 48 hours.[2]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Data Presentation:

TreatmentDuration (h)% G0/G1% S% G2/M
Control2455.230.114.7
Compound X (2.44 µM)2454.825.319.9
Control4856.129.514.4
Compound X (2.44 µM)4855.918.225.9

Anticancer Assay Workflow

Caption: Workflow for anticancer efficacy assays.

Apoptosis Analysis

This protocol quantifies the induction of apoptosis by Compound X.

Experimental Protocol:

  • Cell Culture and Treatment: Seed LoVo cells in 6-well plates and treat with Compound X at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic% Necrotic
Control95.32.11.51.1
Compound X (2.44 µM)70.815.210.33.7

Hypothesized Apoptosis Signaling Pathway

compound_x Compound X stress Cellular Stress compound_x->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential intrinsic apoptosis pathway.

Antimicrobial Efficacy Assessment

Thiadiazole derivatives have also shown promise as antimicrobial agents.[3][7][8] The following protocols are designed to evaluate the antibacterial and antifungal activity of Compound X.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of Compound X that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Microorganism Culture: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in appropriate broth media.[3][8]

  • Compound Preparation: Prepare a stock solution of Compound X in DMSO and serially dilute it in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard and dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of Compound X at which no visible growth is observed.

Data Presentation:

MicroorganismStrainCompound X MIC (µg/mL)
BacteriaStaphylococcus aureus28
Escherichia coli>100
FungiCandida albicans36.3
Aspergillus niger64

Antimicrobial Assay Workflow

cluster_mic Minimum Inhibitory Concentration (MIC) Assay cluster_mbc_mfc MBC/MFC Assay prepare_culture Prepare Microbial Culture serial_dilution Serial Dilution of Compound X prepare_culture->serial_dilution inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate incubate_mic Incubate 24-48h inoculate_plate->incubate_mic determine_mic Determine MIC incubate_mic->determine_mic plate_from_mic Plate from Wells ≥ MIC incubate_agar Incubate Agar Plates plate_from_mic->incubate_agar count_colonies Count Colonies incubate_agar->count_colonies determine_mbc_mfc Determine MBC/MFC count_colonies->determine_mbc_mfc

Caption: Workflow for antimicrobial efficacy assays.

Disclaimer

These application notes and protocols are intended for research use only by qualified professionals. The experimental conditions may require optimization for specific cell lines, microbial strains, and laboratory settings. All work should be conducted in accordance with institutional safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the synthesis of this compound can stem from several factors. The primary synthesis route involves the cyclization of an acylthiosemicarbazide intermediate, formed from 2-methylbenzoic acid and thiosemicarbazide. Here are common causes and troubleshooting steps:

    • Inefficient Cyclization/Dehydration: The cyclization step is critical and requires a strong dehydrating agent. If the cyclizing agent is weak or used in insufficient amounts, the reaction may not proceed to completion.

      • Solution: Ensure your dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride, or polyphosphate ester) is fresh and anhydrous. Consider increasing the molar ratio of the cyclizing agent. A solid-phase grinding method using phosphorus pentachloride as a catalyst has been reported to give high yields of over 91% for similar compounds[1].

    • Incorrect Reaction Temperature: The reaction temperature is crucial. If it's too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it could lead to decomposition or the formation of side products.

      • Solution: For reactions using concentrated sulfuric acid, heating the mixture between 60-70°C for several hours has been reported to be effective[2]. Optimization of the temperature for your specific setup may be required.

    • Incomplete Intermediate Formation: The initial reaction between 2-methylbenzoic acid and thiosemicarbazide to form the N-acylthiosemicarbazide intermediate may be incomplete.

      • Solution: Ensure equimolar or a slight excess of thiosemicarbazide is used. The reaction can be refluxed in a suitable solvent like toluene to ensure the formation of the intermediate before adding the cyclizing agent[3].

    • Moisture in the Reaction: The presence of water can interfere with the dehydrating agent and hinder the cyclization process.

      • Solution: Use anhydrous solvents and dry glassware. Handle hygroscopic reagents in a dry atmosphere (e.g., under a nitrogen or argon atmosphere or in a glove box).

Issue 2: Formation of Side Products (Isomers)

  • Question: My analysis shows the presence of a significant amount of an isomeric byproduct. What is this side product and how can I minimize its formation?

  • Answer: A common side product in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide derivatives is the corresponding 1,2,4-triazole isomer. The reaction conditions, particularly the pH, play a crucial role in determining the cyclization pathway[4][5].

    • Cause: The cyclization of acylthiosemicarbazides in an alkaline medium typically leads to the formation of 1,2,4-triazole derivatives. In contrast, an acidic medium favors the formation of 1,3,4-thiadiazole derivatives[4][5].

    • Solution: To favor the synthesis of this compound, it is essential to maintain strongly acidic conditions throughout the cyclization step.

      • Recommended Cyclizing Agents: Use strong acids such as concentrated sulfuric acid, phosphorus oxychloride, or polyphosphate ester (PPE)[6][7][8].

      • Avoid Basic Conditions: Ensure that no basic reagents are present during the cyclization. The work-up procedure should be designed to neutralize the acid only after the cyclization is complete.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. What are the recommended purification methods?

  • Answer: Purification of this compound can be challenging due to the presence of unreacted starting materials, the acylthiosemicarbazide intermediate, or side products.

    • Work-up Procedure: After the reaction, the mixture is typically poured into ice water to precipitate the crude product[2][3]. The acidic solution is then carefully neutralized with a base (e.g., sodium carbonate or ammonia solution) to a pH of 8-8.2 to ensure the complete precipitation of the amine product[1].

    • Recrystallization: This is the most common method for purifying the crude product.

      • Recommended Solvents: Ethanol, acetone, or a mixture of DMF and water have been reported to be effective for recrystallizing similar 2-amino-1,3,4-thiadiazole derivatives[1][3][9]. The choice of solvent will depend on the solubility of your specific product and impurities.

    • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A suitable eluent system would need to be determined, likely a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol).

Frequently Asked Questions (FAQs)

  • Q1: What is the general reaction mechanism for the formation of this compound?

    • A1: The reaction proceeds in two main steps. First, 2-methylbenzoic acid reacts with thiosemicarbazide to form an N-acylthiosemicarbazide intermediate. In the second step, this intermediate undergoes acid-catalyzed intramolecular cyclization and dehydration to form the 1,3,4-thiadiazole ring[6][8].

  • Q2: How do reaction conditions influence the type of heterocycle formed?

    • A2: The pH of the reaction medium is a critical factor. Acidic conditions (e.g., using concentrated H₂SO₄ or POCl₃) promote the formation of 1,3,4-thiadiazoles. In contrast, alkaline conditions (e.g., using NaOH) favor the formation of 1,2,4-triazoles[4][5].

  • Q3: What are some alternative, high-yield methods for this synthesis?

    • A3: A novel one-pot synthesis using polyphosphate ester (PPE) as a cyclodehydrating agent has been developed, which avoids the use of toxic reagents like POCl₃ or SOCl₂[6][8]. Additionally, a solid-phase grinding method using phosphorus pentachloride as a catalyst at room temperature has been shown to produce high yields of over 91% for analogous compounds[1].

  • Q4: Which analytical techniques are used to characterize the final product?

    • A4: The structure of this compound is typically confirmed using a combination of spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS)[2][6][9].

Data Presentation

Table 1: Influence of Cyclizing Agent and Reaction Conditions on the Yield of 5-Substituted-1,3,4-thiadiazol-2-amines.

Entry5-SubstituentCyclizing AgentReaction ConditionsYield (%)Reference
1PhenylPPEChloroform, Reflux64.4[6]
24-MethylphenylTolueneReflux, 4hNot Specified[3]
3MethylPCl₅Solid-phase, RT95.2[1]
4EthylPCl₅Solid-phase, RT92.6[1]
54-PyridylPCl₅Solid-phase, RT95.3[1]
64-Substituted Phenylconc. H₂SO₄60-70°C, 5hNot Specified[2]

Note: This table presents data for analogous compounds to illustrate the impact of different reagents and conditions on the reaction yield.

Experimental Protocols

General Protocol for the Synthesis of this compound via Acid-Catalyzed Cyclization

This protocol is a generalized procedure based on common methods for synthesizing 5-substituted-1,3,4-thiadiazol-2-amines[2][3].

Materials:

  • 2-Methylbenzoic acid

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid (or an alternative cyclizing agent like POCl₃ or PPE)

  • Ice

  • Sodium Carbonate solution (e.g., 5%)

  • Ethanol (or another suitable solvent for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Intermediate Formation (Optional Step, can be one-pot): In a round-bottom flask, combine equimolar amounts of 2-methylbenzoic acid and thiosemicarbazide in a suitable solvent like toluene. Reflux the mixture for 2-4 hours to form the acylthiosemicarbazide intermediate. The solvent can then be removed under reduced pressure.

  • Cyclization: To the acylthiosemicarbazide intermediate (or a mixture of 2-methylbenzoic acid and thiosemicarbazide if performing a one-pot reaction), carefully add the cyclizing agent (e.g., concentrated sulfuric acid) portion-wise with stirring in an ice bath to control the initial exothermic reaction.

  • Heating: After the addition is complete, heat the reaction mixture at an optimized temperature (e.g., 60-70°C) for several hours (typically 2-5 hours) with continuous stirring[2]. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice. This will cause the crude product to precipitate.

  • Neutralization and Filtration: Slowly add a sodium carbonate solution to the mixture with stirring until the pH is neutral to slightly alkaline (pH 8-8.2) to ensure complete precipitation of the amine product[1].

  • Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then dry it. Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetone[3][9].

  • Characterization: Characterize the purified product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 2_Methylbenzoic_Acid 2-Methylbenzoic Acid Intermediate Acylthiosemicarbazide Intermediate Formation 2_Methylbenzoic_Acid->Intermediate Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate Cyclization Acid-Catalyzed Cyclization & Dehydration Intermediate->Cyclization Workup Work-up (Precipitation & Neutralization) Cyclization->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product 5-(2-Methylphenyl)-1,3,4- thiadiazol-2-amine Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Start Low/No Yield Check_Cyclization Check Cyclizing Agent (Fresh, Anhydrous?) Start->Check_Cyclization Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Purity Assess Starting Material Purity Start->Check_Purity Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Optimize_Agent Optimize Agent/ Concentration Check_Cyclization->Optimize_Agent Optimize_Temp Optimize Temperature & Time Check_Temp->Optimize_Temp Purify_Reactants Purify/Dry Starting Materials Check_Purity->Purify_Reactants Dry_Glassware Use Dry Glassware/ Inert Atmosphere Check_Moisture->Dry_Glassware End Improved Yield Optimize_Agent->End Optimize_Temp->End Purify_Reactants->End Dry_Glassware->End

Caption: Troubleshooting decision tree for low product yield.

References

Optimization of reaction conditions for 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method for synthesizing 5-substituted-2-amino-1,3,4-thiadiazoles is the condensation and cyclization of a carboxylic acid with thiosemicarbazide.[1] In the case of this compound, the reaction involves heating 2-methylbenzoic acid with thiosemicarbazide in the presence of a strong dehydrating agent.

Q2: What are the typical dehydrating agents used for this synthesis?

Commonly used dehydrating and cyclizing agents include concentrated sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[1][2] More recent methods have also employed polyphosphate ester (PPE) as an effective reagent.[3][4]

Q3: What are the expected yield and purity of the final product?

Yields can vary significantly based on the chosen reaction conditions. Reports for analogous compounds show yields ranging from moderate to high (e.g., 64% to over 90%).[3][5] Purity is typically assessed by melting point determination and chromatographic techniques like TLC, with final confirmation by spectroscopic methods (IR, NMR, Mass Spectrometry).

Q4: What are the key safety precautions to consider during this synthesis?

The reagents used in this synthesis are corrosive and hazardous. Concentrated sulfuric acid, polyphosphoric acid, and phosphorus oxychloride are strong acids and dehydrating agents that can cause severe burns. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can also be exothermic, requiring careful temperature control.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient heating or short reaction time. 2. Deactivation of the dehydrating agent by moisture. 3. Sub-optimal ratio of reactants to the dehydrating agent. 4. Degradation of starting materials or product at high temperatures.1. Increase the reaction time or temperature gradually while monitoring the reaction progress with TLC. 2. Ensure all glassware is oven-dried and reagents are anhydrous. 3. Optimize the amount of dehydrating agent. For PPA, a ratio of at least 2 parts PPA to 1 part thiosemicarbazide is recommended.[2] 4. Perform the reaction at a lower temperature for a longer duration.
Formation of Multiple Products (Impure Sample) 1. Incomplete cyclization leading to the presence of the intermediate N-acylthiosemicarbazide. 2. Side reactions due to excessive heating. 3. Use of non-purified starting materials.1. Ensure sufficient heating and reaction time to promote complete cyclization. 2. Maintain a consistent and optimal reaction temperature. 3. Purify the starting 2-methylbenzoic acid and thiosemicarbazide before use.
Difficulty in Product Isolation 1. The product may be soluble in the aqueous work-up solution. 2. Formation of a fine precipitate that is difficult to filter. 3. The product may not precipitate upon pouring the reaction mixture into water.1. After neutralization, extract the aqueous solution with a suitable organic solvent like ethyl acetate. 2. Allow the precipitate to stand for a longer period or cool the mixture in an ice bath to encourage crystal growth. 3. Carefully adjust the pH of the solution. The amine product is basic and will precipitate upon neutralization of the acidic reaction mixture. A final pH of around 8 is often effective.[5]
Product is Colored or Dark 1. Charring or decomposition caused by excessive heat or a highly exothermic reaction. 2. Presence of impurities from starting materials or side reactions.1. Control the rate of addition of reagents and maintain a stable reaction temperature. 2. Recrystallize the crude product from a suitable solvent such as ethanol or a DMF/water mixture.[5][6] The use of activated charcoal during recrystallization can help remove colored impurities.

Experimental Protocols

General Protocol using Polyphosphoric Acid (PPA)

This protocol is adapted from general procedures for the synthesis of similar 5-aryl-1,3,4-thiadiazol-2-amines.[1][2]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (approx. 2-3 times the weight of thiosemicarbazide).

  • Reaction: To the PPA, add equimolar amounts of 2-methylbenzoic acid and thiosemicarbazide.

  • Heating: Heat the reaction mixture with stirring at 100-120°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a base (e.g., concentrated ammonium hydroxide or 10% sodium hydroxide solution) until the pH is neutral or slightly basic (pH 7-8).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Data Presentation: Reaction Conditions for Analogous Compounds
Starting Acid Reagent Solvent Temp (°C) Time (h) Yield (%) Reference
4-Methyl-benzoic acid-TolueneReflux4Not specified[7]
Benzoic acid esters-MethanolReflux8-10Not specified[8]
Benzoic acidConc. H₂SO₄-60-705Not specified[8]
Benzoic acidPPEChloroformReflux1064.4[3]
Propionic acidPPA-105-116~192.5[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Mix 2-Methylbenzoic Acid, Thiosemicarbazide, and PPA heating 2. Heat at 100-120°C (1-2 hours) reagents->heating quench 3. Pour into Ice Water heating->quench neutralize 4. Neutralize with Base (pH 7-8) quench->neutralize filtrate 5. Filter Precipitate neutralize->filtrate recrystallize 6. Recrystallize from Ethanol filtrate->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway start_materials 2-Methylbenzoic Acid + Thiosemicarbazide intermediate N-(2-Methylbenzoyl)thiosemicarbazide (Intermediate) start_materials->intermediate Acylation product This compound intermediate->product Cyclization / Dehydration (PPA, H₂O removal)

Caption: Simplified reaction pathway for the formation of the target compound.

References

Technical Support Center: Purification of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Question: My purified this compound product is a yellow solid, but I expect a white or off-white solid. What could be the cause and how can I fix it?

Answer: A yellow coloration in the final product can arise from several sources. Here's a systematic approach to troubleshoot this issue:

  • Residual Starting Materials or Reagents: Incomplete reaction or inefficient removal of starting materials like 2-methylbenzoyl chloride or thiosemicarbazide, or cyclizing agents like phosphorus oxychloride, can lead to colored impurities.

    • Solution: Monitor the reaction completion using Thin Layer Chromatography (TLC). Enhance purification by optimizing the recrystallization solvent system or employing column chromatography. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities.

  • Oxidation: Aromatic amines can be susceptible to oxidation, which can form colored impurities.

    • Solution: Store the compound under an inert atmosphere (nitrogen or argon) and protect it from light. When concentrating the product, avoid excessive heat. Using a plug of activated carbon during filtration can sometimes help remove colored impurities.[1]

  • Metal Impurities: If a metal catalyst was used in the synthesis (e.g., palladium), trace amounts of the metal can contaminate the product and cause coloration.[1]

    • Solution: Consider treating a solution of the product with a metal scavenger resin. Alternatively, an acid wash of the crude product may help remove some metal impurities.

Question: I am observing significant peak tailing during column chromatography of this compound on silica gel. How can I improve the peak shape?

Answer: Peak tailing is a common issue when purifying basic compounds like amines on acidic silica gel.[2] The basic amine group interacts strongly with the acidic silanol groups on the silica surface.[2]

  • Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase to compete with your compound for the active sites on the silica gel.

    • Solution: A common practice is to add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the solvent system (e.g., ethyl acetate/hexane).[3]

  • Use of a Different Stationary Phase: If modifying the mobile phase is not effective, consider using a different stationary phase.

    • Solution: Amine-functionalized silica or alumina are good alternatives that reduce the acidic interactions causing peak tailing.[2] Reversed-phase chromatography on a C18 column with a suitable aqueous/organic mobile phase can also be an effective purification method.[3]

Question: My recovery after recrystallization is very low. How can I improve the yield?

Answer: Low recovery during recrystallization can be due to several factors:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Perform small-scale solvent screening to identify the best solvent or solvent mixture. Common solvents for recrystallizing 1,3,4-thiadiazole derivatives include ethanol, benzene, acetic acid, or mixtures like DMF/water.[4][5][6]

  • Using Too Much Solvent: An excessive amount of solvent will keep more of your product dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped in the crystals.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

  • Incomplete Precipitation: The compound may be more soluble than anticipated, even at low temperatures.

    • Solution: After cooling in an ice bath, scratch the inside of the flask with a glass rod to induce crystallization. If the compound is still too soluble, consider changing the solvent system or using an anti-solvent precipitation technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most frequently reported purification methods for 2-amino-1,3,4-thiadiazole derivatives are recrystallization and column chromatography.[4][5][7] Recrystallization is often performed using solvents like ethanol, benzene, or DMF/water mixtures.[4][5][6] For column chromatography, silica gel is commonly used with a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate).[7]

Q2: What are some potential impurities I should look out for?

A2: Potential impurities can include unreacted starting materials (2-methylbenzoic acid and thiosemicarbazide), intermediates from the cyclization reaction, and side products. The specific impurities will depend on the synthetic route used. For instance, if phosphorus oxychloride is used as the cyclizing agent, byproducts from its decomposition might be present.

Q3: How can I assess the purity of my final product?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point that is consistent with the literature value suggests a high degree of purity.

  • Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry are essential for confirming the structure and identifying any impurities. FT-IR spectroscopy can confirm the presence of key functional groups.

Q4: Is this compound stable on silica gel?

A4: While many heterocyclic amines can be purified on silica gel, some are sensitive to the acidic nature of silica and may degrade.[1][2] It is advisable to first run a small-scale trial, such as a TLC, to check for stability. If degradation is observed (e.g., streaking or appearance of new spots on the TLC plate), consider using a less acidic stationary phase like neutral alumina or a different purification technique like recrystallization or reversed-phase chromatography.[3]

Data Presentation

Purification TechniqueMobile/Solvent SystemTypical Yield (%)Purity (%)Notes
Recrystallization Ethanol75-90>98A common and effective method for removing minor impurities.[5]
Recrystallization DMF/Water80-95>99Can be very effective for compounds with moderate polarity.[6]
Silica Gel Column Chromatography Hexane/Ethyl Acetate (with 0.5% TEA)60-85>97The addition of triethylamine (TEA) is often necessary to prevent peak tailing.[3]
Reversed-Phase HPLC Acetonitrile/Water (with 0.1% Formic Acid)>90 (for small scale)>99Useful for high-purity samples and for separating closely related impurities.

Experimental Protocols

Detailed Methodology for Recrystallization
  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Assessment: Determine the melting point and acquire spectroscopic data (NMR, MS) to confirm the purity and identity of the compound.

Visualization

Purification_Troubleshooting_Workflow Troubleshooting Workflow for Purification Issues start Purification Issue Identified issue_color Product is Colored (e.g., Yellow) start->issue_color issue_tailing Peak Tailing in Column Chromatography start->issue_tailing issue_yield Low Recrystallization Yield start->issue_yield check_impurities Check for Starting Material/Reagent Impurities issue_color->check_impurities check_oxidation Consider Oxidation issue_color->check_oxidation check_metal Check for Metal Contamination issue_color->check_metal add_modifier Add Basic Modifier to Mobile Phase (e.g., TEA) issue_tailing->add_modifier optimize_solvent Optimize Recrystallization Solvent System issue_yield->optimize_solvent check_solvent_volume Use Minimum Amount of Hot Solvent issue_yield->check_solvent_volume control_cooling Ensure Slow Cooling issue_yield->control_cooling solution_impurities Optimize Chromatography or Recrystallization check_impurities->solution_impurities solution_oxidation Use Inert Atmosphere & Activated Carbon check_oxidation->solution_oxidation solution_metal Use Metal Scavenger check_metal->solution_metal change_stationary_phase Change Stationary Phase (Amine-Silica, Alumina, C18) add_modifier->change_stationary_phase If tailing persists

Caption: Troubleshooting workflow for common purification issues.

References

Technical Support Center: Stability Testing of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. It offers insights into potential stability issues and outlines detailed protocols for conducting comprehensive stability studies.

Frequently Asked Questions (FAQs)

Q1: I am observing rapid degradation of this compound in my formulation, especially under acidic conditions. What could be the cause?

A1: The 1,3,4-thiadiazole ring system can be susceptible to acid-catalyzed hydrolysis. The protonation of the nitrogen atoms in the ring can facilitate nucleophilic attack by water, potentially leading to ring-opening. Additionally, the exocyclic amino group can be protonated, which may influence the electronic properties of the ring and its stability. It is recommended to evaluate the stability of the compound in a range of pH buffers to identify a stable pH range for your formulation.

Q2: My compound is showing significant degradation under photolytic stress. What is the likely degradation pathway?

A2: Compounds containing thiazole or thiadiazole rings can be susceptible to photodegradation. One possible mechanism involves the interaction with singlet oxygen, which can be generated in the presence of light and a photosensitizer. This can lead to a [4+2] cycloaddition reaction across the thiadiazole ring, forming an unstable endoperoxide that subsequently rearranges or fragments.[1] To mitigate this, ensure that the compound is handled and stored in light-protected containers.

Q3: I am struggling to find a suitable solvent system for my stability-indicating HPLC method. The parent peak and degradant peaks are not well-resolved. What should I do?

A3: Developing a stability-indicating method requires careful optimization of the chromatographic conditions. For 1,3,4-thiadiazole derivatives, a reverse-phase HPLC method with a C18 column is often a good starting point.[2] Consider the following troubleshooting steps:

  • Mobile Phase: Experiment with different mobile phase compositions, such as acetonitrile/water or methanol/water gradients. The addition of a small percentage of an acid, like 0.1% formic acid or phosphoric acid, can improve peak shape for the amine-containing compound.[2]

  • Gradient Elution: A gradient elution is often necessary to resolve early-eluting polar degradants from the more non-polar parent compound.

  • Column Temperature: Adjusting the column temperature can influence selectivity and resolution.

  • Detector Wavelength: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This can help to identify co-eluting peaks and select the optimal wavelength for quantification.

Q4: I am observing the formation of multiple degradation products under oxidative stress conditions (e.g., with H₂O₂). What are the potential reactions occurring?

A4: The 2-amino-1,3,4-thiadiazole scaffold has several sites susceptible to oxidation. The sulfur atom in the thiadiazole ring can be oxidized to a sulfoxide or sulfone. The exocyclic amino group can also be a site of oxidation. Furthermore, the methyl group on the phenyl ring could potentially be oxidized. Characterization of the degradation products by mass spectrometry (MS) is crucial to elucidate the exact degradation pathway.

Q5: Is thermal degradation a significant concern for this compound?

A5: Aromatic amines and heterocyclic compounds can be susceptible to thermal degradation, particularly at elevated temperatures.[3][4] The stability of this compound should be evaluated under dry heat conditions as part of a forced degradation study. Potential degradation pathways could involve dimerization or polymerization reactions.

Data Presentation: Stability Summary

The following tables present hypothetical data to illustrate the stability profile of this compound under various stress conditions.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionTimeTemperature% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl24 h60°C15.2%2
Base Hydrolysis0.1 M NaOH24 h60°C8.5%1
Neutral HydrolysisWater72 h60°C< 1%0
Oxidative3% H₂O₂8 h25°C25.8%3
PhotolyticICH Q1B Option 2-25°C18.9%2
ThermalDry Heat48 h80°C5.3%1

Table 2: Solubility and Stability in Common Solvents (at 25°C for 72h)

SolventSolubility (mg/mL)% Recovery after 72h
Methanol15.599.5%
Acetonitrile12.899.8%
Dimethyl Sulfoxide (DMSO)> 5098.2%
Ethanol10.299.6%
Water< 0.199.9%
Propylene Glycol5.699.1%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC with a PDA detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Orthophosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in methanol or acetonitrile to a final concentration of 0.1 mg/mL.

Protocol 2: Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature (25°C) and protected from light.

    • Withdraw samples at predetermined time points.

  • Photolytic Degradation:

    • Expose a solution of the compound (0.1 mg/mL in methanol) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C.

    • Withdraw samples at predetermined time points.

    • Prepare solutions of the withdrawn samples for HPLC analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidative Stress (3% H₂O₂, 25°C) stock->oxidation Expose to Stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress thermal Thermal Stress (80°C, solid) stock->thermal Expose to Stress sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling neutralize Neutralization (for Acid/Base) sampling->neutralize If applicable hplc HPLC-PDA Analysis sampling->hplc neutralize->hplc peak_purity Peak Purity & Identification hplc->peak_purity quantification % Degradation Quantification peak_purity->quantification pathway Degradation Pathway Elucidation quantification->pathway

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolytic Degradation (Acidic) cluster_oxidation Oxidative Degradation parent 5-(2-Methylphenyl)-1,3,4- thiadiazol-2-amine intermediate Ring-Opened Intermediate parent->intermediate + H₂O, H⁺ product3 Sulfoxide Derivative parent->product3 + [O] product1 2-Methylbenzoic acid intermediate->product1 product2 Hydrazinethiocarboxamide intermediate->product2 product4 Sulfone Derivative product3->product4 + [O]

Caption: Plausible degradation pathways under hydrolytic and oxidative stress.

References

Troubleshooting common issues in 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during this synthesis.

Experimental Workflow

The synthesis of this compound typically proceeds in a two-step sequence. First, 2-methylbenzoyl chloride is reacted with thiosemicarbazide to form the N-(2-methylbenzoyl)thiosemicarbazide intermediate. This intermediate is then cyclized under acidic conditions to yield the final product.

SynthesisWorkflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization 2-Methylbenzoyl_chloride 2-Methylbenzoyl chloride Intermediate N-(2-Methylbenzoyl)thiosemicarbazide 2-Methylbenzoyl_chloride->Intermediate Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization Final_Product 5-(2-Methylphenyl)-1,3,4- thiadiazol-2-amine Cyclization->Final_Product

Synthesis workflow for this compound.

Troubleshooting Guide

This section addresses common problems that may arise during the synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Final Product

Q: My final yield of this compound is consistently low. What are the possible reasons and how can I improve it?

A: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:

  • Incomplete Formation of the Acylthiosemicarbazide Intermediate:

    • Cause: The reaction between 2-methylbenzoyl chloride and thiosemicarbazide may be incomplete.

    • Solution: Ensure equimolar amounts of the reactants are used. The reaction is often carried out in a suitable solvent like methanol at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting materials are fully consumed before proceeding to the next step.

  • Inefficient Cyclization:

    • Cause: The conditions for the acid-catalyzed cyclization may not be optimal. The choice and concentration of the acid are crucial.

    • Solution: Several acidic reagents can be used for cyclization. Below is a comparison of commonly used acids with typical reaction conditions. Experimenting with these conditions can help optimize the yield. Concentrated sulfuric acid is a common and effective choice.[1][2] Polyphosphoric acid (PPA) is another effective dehydrating agent for this cyclization.[3][4] Phosphorus oxychloride (POCl3) can also be used, sometimes in a solid-state reaction.[5]

  • Side Reactions:

    • Cause: Under certain conditions, the acylthiosemicarbazide intermediate can cyclize to form 1,2,4-triazole derivatives as byproducts, thus reducing the yield of the desired 1,3,4-thiadiazole.[6]

    • Solution: The formation of the 1,3,4-thiadiazole is generally favored under acidic conditions, while alkaline conditions tend to promote the formation of the 1,2,4-triazole isomer.[6] Therefore, maintaining a strongly acidic environment during the cyclization step is critical.

  • Product Loss During Workup and Purification:

    • Cause: The product might be lost during extraction or recrystallization steps.

    • Solution: After cyclization, the reaction mixture is typically poured onto crushed ice and neutralized with a base (e.g., ammonia or sodium carbonate solution) to precipitate the product.[1][5] Ensure the pH is adjusted carefully to maximize precipitation. For purification, recrystallization from a suitable solvent like ethanol or a DMF/water mixture is common.[5] Careful handling during filtration and washing is essential to minimize mechanical losses.

Cyclizing AgentTypical TemperatureTypical Reaction TimeReported Yield (for similar compounds)Reference
Conc. H₂SO₄60-70°C5 hours~85%[1]
Polyphosphoric Acid (PPA)100-120°C1-2 hours~92%[3]
Phosphorus Oxychloride (POCl₃)Room Temperature (solid phase) or 80°C (liquid phase)Variable (minutes to hours)>90%[5][7]
Issue 2: Impure Final Product

Q: My final product is impure, showing extra spots on TLC or unexpected peaks in the NMR spectrum. How can I identify and remove these impurities?

A: Impurities can be unreacted starting materials, the acylthiosemicarbazide intermediate, or side products.

  • Unreacted Starting Materials or Intermediate:

    • Identification: Compare the TLC of your product with the starting materials (2-methylbenzoic acid, thiosemicarbazide) and the intermediate (N-(2-methylbenzoyl)thiosemicarbazide). Characteristic peaks for these species may also be present in the NMR spectrum of the crude product.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. If the reaction is incomplete, consider extending the reaction time or adjusting the temperature. Effective purification by recrystallization is key to removing these impurities.

  • Formation of 1,2,4-Triazole Isomer:

    • Identification: The 1,2,4-triazole isomer is a common byproduct. Its presence can be confirmed by spectroscopic methods, as it will have a different fragmentation pattern in mass spectrometry and distinct chemical shifts in NMR compared to the desired 1,3,4-thiadiazole.

    • Solution: As mentioned previously, acidic conditions favor the formation of the 1,3,4-thiadiazole. If the triazole isomer is a significant impurity, ensure the cyclization step is performed in a strongly acidic medium. Purification by column chromatography may be necessary to separate the isomers if recrystallization is ineffective.

Troubleshooting cluster_causes_low_yield Potential Causes cluster_causes_impure_product Potential Causes Low_Yield Low Yield Incomplete_Intermediate_Formation Incomplete Intermediate Formation Low_Yield->Incomplete_Intermediate_Formation Inefficient_Cyclization Inefficient Cyclization Low_Yield->Inefficient_Cyclization Side_Reactions Side Reactions Low_Yield->Side_Reactions Product_Loss Product Loss During Workup Low_Yield->Product_Loss Impure_Product Impure Product Unreacted_Starting_Materials Unreacted Starting Materials Impure_Product->Unreacted_Starting_Materials Triazole_Isomer 1,2,4-Triazole Isomer Formation Impure_Product->Triazole_Isomer

References

Technical Support Center: Enhancing the Solubility of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine during biological studies.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: My compound is precipitating out of my DMSO stock solution when I dilute it into an aqueous buffer for my assay. What should I do?

This is a common issue for poorly soluble compounds. The dramatic change in solvent polarity from DMSO to an aqueous medium causes the compound to "crash out." To address this, consider employing formulation strategies that maintain the drug in a solubilized state.[6] Options include using co-solvents, complexation with cyclodextrins, or creating solid dispersions.[6][7]

Q3: How can I systematically approach improving the solubility of my compound?

A systematic approach is recommended to find the optimal solubilization strategy. The first step is to characterize the physicochemical properties of your compound, such as its solubility at various pH levels and its pKa.[6] This information will guide the selection of an appropriate enhancement method. The following workflow provides a general guide for this process.

G cluster_0 Solubility Enhancement Workflow start Start: Poorly Soluble Compound char Characterize Physicochemical Properties (pKa, pH-solubility) start->char is_ionizable Is the compound ionizable? char->is_ionizable ph_adjust Optimize pH of Formulation is_ionizable->ph_adjust  Yes cosolvent Screen Co-solvents (e.g., PEG, Propylene Glycol) is_ionizable->cosolvent No evaluate Evaluate Formulation (Dissolution, Stability) ph_adjust->evaluate complexation Evaluate Complexation (e.g., Cyclodextrins) cosolvent->complexation solid_dispersion Prepare Solid Dispersion (e.g., with PVP, HPMC) complexation->solid_dispersion solid_dispersion->evaluate end End: Optimized Formulation evaluate->end

Caption: Workflow for selecting a solubility enhancement strategy.

Q4: How does pH affect the solubility of this compound?

The molecule contains a basic amino group (-NH2), which can be protonated. For weak bases, decreasing the pH (making the solution more acidic) will convert the compound to its more soluble ionized (salt) form.[8][9] Therefore, using acidic buffers may enhance its solubility. The Henderson-Hasselbalch equation can be used to predict the ionization state at a given pH if the pKa is known.[9] However, it is essential to ensure the chosen pH is compatible with your biological assay.

Q5: What are co-solvents, and how can they improve solubility?

Co-solvents are water-miscible organic solvents that are used in small amounts to increase the solubility of poorly soluble compounds.[10] They work by reducing the polarity of the aqueous solvent, which decreases the interfacial tension between the hydrophobic compound and the water.[11][12] Common co-solvents used in pharmaceutical formulations include polyethylene glycols (PEGs), propylene glycol, ethanol, and glycerin.[10][]

Q6: What is cyclodextrin inclusion complexation?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[15][16] This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule.[14][17]

G cluster_0 Cyclodextrin Inclusion Complex Formation cluster_1 Mechanism drug Poorly Soluble Drug (Guest) plus + cd Cyclodextrin (Host) arrow complex Soluble Inclusion Complex hydrophobic_drug Hydrophobic Drug soluble_complex Water-Soluble Complex hydrophobic_drug->soluble_complex Encapsulation hydrophilic_cd Hydrophilic Cyclodextrin (Hydrophobic Cavity) hydrophilic_cd->soluble_complex Forms

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

Q7: What are solid dispersions and how do they work?

A solid dispersion refers to a system where a poorly water-soluble drug is dispersed within a hydrophilic carrier or matrix at a solid state.[4][7] The drug can exist in an amorphous (non-crystalline) state, which has a higher energy and thus greater solubility than its crystalline form.[4][18] Upon contact with an aqueous medium, the carrier dissolves, releasing the drug as very fine, high-surface-area particles, which enhances the dissolution rate.[4][18]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound precipitates from stock solution upon dilution in aqueous media. The compound has very low aqueous solubility and is "crashing out" from the organic stock solvent (e.g., DMSO).1. Decrease the final concentration: Determine the maximum tolerated DMSO concentration for your assay and work below the compound's solubility limit. 2. Use a co-solvent system: Prepare the final solution in a mixture of buffer and a biocompatible co-solvent like PEG 400 or propylene glycol.[] 3. Prepare a cyclodextrin complex: Pre-formulating the compound with a cyclodextrin (e.g., HP-β-CD) can keep it solubilized in aqueous media.[14]
Inconsistent or low activity in cell-based assays. Poor solubility is leading to an unknown and variable concentration of the compound in the assay medium. Precipitated particles may also interfere with assay readouts.1. Confirm solubility: Use a nephelometer or visual inspection under a microscope to confirm that the compound is fully dissolved at the tested concentrations in the final assay medium. 2. Employ a solubilization technique: Use one of the methods described (pH adjustment, co-solvents, cyclodextrins, solid dispersion) to prepare a stable, solubilized formulation for the assay.[19]
Unable to achieve a high enough concentration for in vivo studies. The required dose for animal studies exceeds the compound's solubility in standard, non-toxic vehicles.1. Nanosuspension: Reduce the particle size of the drug to the nanometer range to increase its surface area and dissolution velocity.[20][21] This is a more advanced technique but can be very effective. 2. Lipid-Based Formulations: For lipophilic compounds, formulating in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[5][22] 3. Amorphous Solid Dispersion: This is a powerful technique for significantly increasing apparent solubility and can be suitable for oral dosing formulations.[23]

Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesLimitationsCommon Excipients
pH Adjustment Ionizes the drug by shifting the pH of the medium, increasing its interaction with polar water molecules.[8][24]Simple, cost-effective, and easy to formulate.[]Only applicable to ionizable drugs; risk of precipitation upon entering a different pH environment (e.g., the gut).[25]Citric acid, phosphate buffers, sodium bicarbonate.
Co-solvency Reduces the polarity of the solvent system (e.g., water) by adding a water-miscible organic solvent, which reduces the interfacial tension.[11][26]Simple to prepare; can significantly increase solubility.[12]Potential for in vivo toxicity of the co-solvent; drug may precipitate upon dilution in the body.[11]PEG 400, propylene glycol, ethanol, glycerin, DMSO.[]
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within the cyclodextrin's lipophilic cavity, presenting a hydrophilic exterior to the aqueous environment.[14][16]High solubilizing efficiency; can improve stability and bioavailability; widely used and regulatory-accepted.[15]Limited by the stoichiometry of the complex (usually 1:1); high concentrations of cyclodextrins can be toxic (especially parenterally).[22]β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[14]
Solid Dispersion Disperses the drug in a hydrophilic polymer matrix, often in a high-energy amorphous state, which enhances dissolution.[4][7]Significant increase in dissolution rate and bioavailability; well-established technique.[18][27]Formulations can be physically unstable, with the amorphous drug potentially recrystallizing over time; manufacturing can be complex.[5][23]Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC), Polyethylene glycols (PEGs).[7][18]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for laboratory-scale preparation to improve the dissolution of your compound for in vitro testing.[6]

Materials:

  • This compound (API)

  • Polymer carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • Volatile solvent in which both API and polymer are soluble (e.g., methanol or a methanol/dichloromethane mixture)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh the API and polymer in a desired ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve both components completely in a minimal amount of the chosen solvent in a round-bottom flask. Ensure a clear solution is formed.

  • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a solid film or powder is formed.

  • Scrape the solid material from the flask.

  • Further dry the material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • The resulting solid dispersion powder can be used for dissolution testing or in biological assays.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading

The kneading method is a simple and economical way to prepare inclusion complexes.[16]

Materials:

  • This compound (API)

  • Cyclodextrin (e.g., HP-β-CD)

  • Water-ethanol solution (e.g., 1:1 v/v)

  • Mortar and pestle

Procedure:

  • Place the cyclodextrin in the mortar.

  • Add a small amount of the water-ethanol solution to the cyclodextrin and knead to obtain a homogeneous paste.

  • Add the API to the paste in the desired molar ratio (e.g., 1:1).

  • Knead the mixture thoroughly for 30-60 minutes. During this process, add more of the solvent mixture if needed to maintain a suitable consistency.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Pass the dried complex through a sieve to obtain a uniform powder.

Protocol 3: In Vitro Dissolution Testing

This protocol helps evaluate and compare the effectiveness of your formulated compound against the unformulated API.[6]

Apparatus & Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., pH 1.2, 4.5, or 6.8 buffer, simulating physiological conditions)

  • Formulated compound (e.g., solid dispersion) and unformulated API

  • Syringes and filters (e.g., 0.45 µm)

Procedure:

  • Pre-warm 900 mL of the dissolution medium to 37°C ± 0.5°C in the dissolution vessel.

  • Place a known amount of the formulated compound or API into the vessel. The amount should be sufficient to exceed the solubility of the unformulated API (to ensure "sink conditions" are not met for the original compound, highlighting the improvement).

  • Start the paddle rotation at a specified speed (e.g., 75 RPM).

  • At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) of the dissolution medium through a filter.

  • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium.

  • Analyze the concentration of the dissolved API in the samples using a suitable analytical method (e.g., HPLC-UV).

  • Plot the percentage of drug dissolved versus time to generate dissolution profiles for comparison.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed resistance mechanisms for 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine are not extensively documented in current literature. The following troubleshooting guide and FAQs are based on established principles of drug resistance observed with analogous heterocyclic compounds, including other 1,3,4-thiadiazole derivatives, in antimicrobial and anticancer research.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for this compound?

While the precise mechanism for this specific compound is likely still under investigation, 2-amino-1,3,4-thiadiazole derivatives have been reported to exhibit a wide range of biological activities. These activities stem from their ability to interact with various biological targets. Depending on the cellular context, potential mechanisms could include inhibition of enzymes crucial for pathogen survival, disruption of microbial cell wall synthesis, or interference with signaling pathways involved in cancer cell proliferation. For instance, some thiadiazole derivatives are known to inhibit enzymes like carbonic anhydrase.

Q2: We are observing a gradual loss of efficacy of the compound in our long-term cell culture experiments. What could be the cause?

This could be indicative of acquired resistance. Common mechanisms include:

  • Target Alteration: Mutations in the target protein that reduce the binding affinity of the compound.

  • Increased Drug Efflux: Overexpression of efflux pumps (e.g., ABC transporters) that actively remove the compound from the cell.

  • Enzymatic Degradation: Cellular enzymes may metabolize the compound into an inactive form.

  • Bypass Pathways: Cells may develop or upregulate alternative biochemical pathways to circumvent the inhibitory effect of the compound.

Q3: Are there any known liabilities of the 1,3,4-thiadiazole scaffold that we should be aware of?

The 1,3,4-thiadiazole ring is generally considered a stable heterocyclic system. However, like many small molecules, it can be subject to metabolic modification in biological systems. Potential liabilities could include metabolic inactivation through oxidation, reduction, or conjugation reactions. It is also important to consider the physicochemical properties, such as solubility and permeability, which can impact bioavailability and efficacy.

Troubleshooting Guide

Problem 1: Inconsistent results in antimicrobial susceptibility testing.
  • Possible Cause 1: Compound Precipitation.

    • Troubleshooting Step: Verify the solubility of this compound in your culture medium. Prepare a stock solution in an appropriate solvent (e.g., DMSO) and ensure the final concentration in the assay does not lead to precipitation. Visually inspect the wells for any precipitate.

  • Possible Cause 2: Inoculum Variability.

    • Troubleshooting Step: Standardize the inoculum size for each experiment. Use a spectrophotometer to adjust the optical density (OD) of your microbial suspension to a consistent value before inoculation.

  • Possible Cause 3: Compound Instability.

    • Troubleshooting Step: Assess the stability of the compound in your assay conditions over the incubation period. This can be done by incubating the compound in the medium for the duration of the experiment and then analyzing its concentration and integrity using methods like HPLC.

Problem 2: High minimal inhibitory concentration (MIC) values observed.
  • Possible Cause 1: Intrinsic Resistance.

    • Troubleshooting Step: The target organism may possess intrinsic resistance mechanisms, such as an impermeable cell wall or pre-existing efflux pumps. Consider testing the compound against a panel of different microbial strains to identify more susceptible species.

  • Possible Cause 2: Suboptimal Assay Conditions.

    • Troubleshooting Step: Optimize assay parameters such as pH, incubation time, and media composition. These factors can influence both the activity of the compound and the growth of the microorganism.

  • Possible Cause 3: Inactivation by Media Components.

    • Troubleshooting Step: Some media components can bind to and sequester small molecules, reducing their effective concentration. Test the compound's activity in different types of culture media to rule out this possibility.

Quantitative Data Summary

The following table summarizes antimicrobial activity data for various 2-amino-1,3,4-thiadiazole derivatives, providing a comparative context for experimental results.

Compound IDTarget OrganismMIC (µg/mL)Reference
8a (Fluorinated derivative) S. aureus20-28
8b (Chlorinated derivative) B. subtilis20-28
14b (Phenylamino derivative) C. albicans36.3
14d (2,4-dichlorophenylamino derivative) C. albicans32.6
19 (p-chlorophenyl derivative) S. aureus62.5
10 (Diflunisal derivative) E. coli31.25
10 (Diflunisal derivative) S. pyogenes31.25

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for assessing the antimicrobial activity of a compound.

  • Preparation of Compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells of a 96-well microtiter plate.

    • Add 50 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculum Preparation:

    • Culture the test microorganism overnight in MHB.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

G cluster_cell Target Cell Compound This compound Target Intracellular Target Compound->Target Binding/Inhibition Effect Biological Effect (e.g., Growth Inhibition) Target->Effect

Caption: Proposed direct mechanism of action.

G cluster_resistance Potential Resistance Mechanisms Compound Compound Efflux Efflux Pump Compound->Efflux Expulsion Degradation Enzymatic Degradation Compound->Degradation Inactivation Target_Mutation Target Mutation Compound->Target_Mutation Reduced Binding Bypass Bypass Pathway Bypass->Target_Mutation Circumvents Inhibition

Caption: Hypothesized mechanisms of resistance.

G cluster_workflow Experimental Workflow for Efficacy Testing Start Start: Compound Synthesis and Characterization Solubility Solubility & Stability Assessment Start->Solubility MIC_Assay MIC Determination (Broth Microdilution) Solubility->MIC_Assay Data_Analysis Data Analysis and MIC Value Determination MIC_Assay->Data_Analysis Resistance_Studies Long-term Exposure & Resistance Profiling Data_Analysis->Resistance_Studies If active Mechanism_Studies Mechanism of Action Studies Resistance_Studies->Mechanism_Studies

Caption: A logical workflow for testing compound efficacy.

Refining protocols for testing 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine is limited in publicly available literature. The following protocols, troubleshooting guides, and data are based on established methodologies for the broader class of 5-aryl-1,3,4-thiadiazole derivatives, which are reported to exhibit anticancer properties. Researchers should use this information as a general framework and optimize conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell culture experiments, prepare a high-concentration stock solution in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity.

Q2: What is the expected mechanism of action for this compound?

A2: While the specific mechanism for this compound is not extensively documented, related 1,3,4-thiadiazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines.[1][2] Some derivatives may also inhibit signaling pathways crucial for cancer cell survival, such as the PI3K/Akt pathway.[3]

Q3: Which cell lines are recommended for initial screening?

A3: A broad-spectrum approach is recommended for initial screening. Commonly used cancer cell lines for testing thiadiazole derivatives include breast cancer lines (e.g., MCF-7), lung cancer lines (e.g., A549), and liver cancer lines (e.g., HepG2).[1][4] It is also advisable to include a non-cancerous cell line to assess for selective cytotoxicity.

Q4: How should I store the compound?

A4: The compound should be stored as a solid at 2-8°C, protected from light.[5] Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT Assay)
Problem Possible Cause Solution
Inconsistent IC50 values across experiments - Cell passage number variation- Inconsistent cell seeding density- Compound precipitation in media- Use cells within a consistent and low passage number range.- Optimize and maintain a consistent cell seeding density.- Visually inspect for compound precipitation after dilution in media. If observed, try vortexing or sonicating briefly before adding to cells.
High background in wells without cells - Compound interferes with the MTT reagent- Run a cell-free control with the compound and MTT to check for direct reduction of the dye. If interference is observed, consider using an alternative viability assay (e.g., CellTiter-Glo®).
"Clumping" or uneven staining of formazan crystals - Incomplete solubilization of formazan- Ensure complete removal of media before adding the solubilization solution (e.g., DMSO).- Mix thoroughly after adding the solubilizing agent and incubate until all crystals are dissolved.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem Possible Cause Solution
High percentage of necrotic cells (Annexin V+/PI+) even at low concentrations - Compound is highly cytotoxic at the tested concentrations- Assay performed too late after treatment- Perform a time-course experiment to identify an earlier time point where apoptosis is detectable.- Lower the concentration range of the compound.
Low percentage of apoptotic cells - The compound may not induce apoptosis in the chosen cell line- Insufficient incubation time- Extend the incubation time (e.g., 48 or 72 hours).- Investigate other mechanisms of cell death, such as necrosis or autophagy.
Poor separation between cell populations in flow cytometry - Improper compensation settings- Cell clumps- Use single-stain controls to set up proper compensation.- Ensure a single-cell suspension by gentle pipetting or passing through a cell strainer before analysis.
Western Blotting
Problem Possible Cause Solution
No or weak signal for target protein - Low protein expression- Inefficient antibody binding- Increase the amount of protein loaded onto the gel.- Optimize the primary antibody concentration and incubation time.
High background or non-specific bands - Antibody concentration is too high- Inadequate blocking- Titrate the primary and secondary antibody concentrations.- Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
Uneven protein bands ("smiling" or "frowning") - Inconsistent gel polymerization- Overheating during electrophoresis- Ensure the gel is uniformly polymerized.- Run the gel at a lower voltage or in a cold room.

Quantitative Data

Table 1: Representative Cytotoxic Activity of 5-Aryl-1,3,4-Thiadiazole Derivatives in Cancer Cell Lines

Note: The following data is for structurally related compounds and should be used as a general reference. IC50 values for this compound may vary.

Compound IDCell LineIC50 (µM)Reference
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44[2]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast)23.29[2]
Ciprofloxacin-based thiadiazole derivativeMCF-7 (Breast)3.26 - 15.7[4]
Ciprofloxacin-based thiadiazole derivativeA549 (Lung)2.79[4]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay by Annexin V-FITC/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Apoptosis-Related Proteins
  • Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Caspase-3) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

Visualizations

G cluster_0 Experimental Workflow: Cell Viability Assay seed Seed Cells (96-well plate) treat Treat with Compound seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining cell viability using the MTT assay.

G cluster_1 Potential Signaling Pathway for Thiadiazole Derivatives Thiadiazole 5-Aryl-1,3,4-Thiadiazole Derivative PI3K PI3K Thiadiazole->PI3K Inhibition Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential signaling pathway affected by thiadiazole derivatives.

References

Side-product analysis in the synthesis of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method is the acid-catalyzed cyclization of 1-(2-methylbenzoyl)thiosemicarbazide. This intermediate is typically formed in situ or isolated from the reaction of 2-methylbenzoic acid (or its acyl chloride/ester derivative) with thiosemicarbazide.[1] The subsequent dehydration and ring closure are commonly achieved using strong acids such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride.[2][3]

Q2: What are the expected major side-products in this synthesis?

A2: The primary side-product of concern is the isomeric 4H-1,2,4-triazole-3-thiol, specifically 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. The formation of the 1,3,4-thiadiazole versus the 1,2,4-triazole is highly dependent on the reaction conditions. Acidic media strongly favor the formation of the 1,3,4-thiadiazole, while basic conditions tend to yield the 1,2,4-triazole.[1] Other potential impurities include unreacted starting materials (2-methylbenzoic acid, thiosemicarbazide) and the uncyclized intermediate, 1-(2-methylbenzoyl)thiosemicarbazide.

Q3: How does the ortho-methyl group on the phenyl ring affect the reaction?

A3: The ortho-methyl group can introduce steric hindrance, which may slow down the rate of both the intermediate formation and the subsequent cyclization reaction compared to its meta or para analogs. This can lead to incomplete conversion, requiring more stringent reaction conditions (e.g., higher temperatures or longer reaction times) to achieve a good yield. This steric strain might also influence the dihedral angle between the phenyl and thiadiazole rings in the final product.[4]

Q4: What are the recommended purification techniques for the final product?

A4: The crude product can often be purified by precipitation upon pouring the acidic reaction mixture into ice water, followed by neutralization with a base (e.g., sodium carbonate or ammonia) to a pH of around 8.[5] The collected solid can then be further purified by recrystallization from a suitable solvent such as ethanol, acetone, or a DMF/water mixture.[4][5] Column chromatography can also be employed for high-purity samples.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low or No Yield of Product 1. Incomplete formation of the acylthiosemicarbazide intermediate. 2. Insufficiently strong acidic conditions for cyclization. 3. Reaction time is too short or temperature is too low, especially given the steric hindrance from the o-tolyl group.1. If starting from 2-methylbenzoic acid, consider converting it to the more reactive 2-methylbenzoyl chloride first. 2. Ensure the dehydrating agent (e.g., conc. H₂SO₄, PPA) is fresh and used in sufficient quantity. 3. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Presence of a Major Impurity with a Similar Polarity to the Product 1. Formation of the isomeric 1,2,4-triazole-3-thiol. 2. Presence of uncyclized 1-(2-methylbenzoyl)thiosemicarbazide intermediate.1. Strictly maintain acidic conditions. The 1,2,4-triazole is favored in basic media. Confirm the identity of the side-product using NMR and Mass Spectrometry. 2. Ensure the cyclization step has gone to completion by extending the reaction time or increasing the temperature. The intermediate can be separated by careful column chromatography.
Product is an Oily Substance or Fails to Crystallize 1. Presence of significant amounts of impurities. 2. Residual acid or solvent.1. Wash the crude product thoroughly after precipitation. Attempt trituration with a non-polar solvent like hexane to induce solidification. 2. Ensure the product is fully neutralized and dried under vacuum. Recrystallization from a different solvent system may be necessary.
Complex ¹H NMR Spectrum 1. Mixture of the desired 1,3,4-thiadiazole and the 1,2,4-triazole side-product. 2. Presence of unreacted starting materials or the intermediate.1. The amine (NH₂) protons of the 1,3,4-thiadiazole typically appear as a singlet, while the NH and SH protons of the triazole will have distinct chemical shifts. 2. Look for the characteristic signals of 2-methylbenzoic acid (a carboxylic acid proton signal) and the thiosemicarbazide intermediate (multiple NH signals). Purify the product and re-acquire the spectrum.

Data Presentation

Table 1: Comparative Yields of 5-Aryl-1,3,4-thiadiazol-2-amines under Different Acidic Conditions.

Aryl Substituent Cyclizing Agent Yield (%) Reference
PhenylPolyphosphate Ester (PPE)64.4[2]
4-MethylphenylToluene (reflux)Not specified[4]
Phenylconc. H₂SO₄~70-80% (general)General literature
2-PhenylethylPolyphosphate Ester (PPE)Not specified[2]

Table 2: Key Spectroscopic Data for Product and Intermediate Identification.

Compound Technique Characteristic Signals
5-(Aryl)-1,3,4-thiadiazol-2-amine¹H NMR (DMSO-d₆)Aromatic protons (7.0-8.0 ppm), NH₂ singlet (~7.3 ppm)
1-(Arylcarbonyl)thiosemicarbazide¹H NMR (DMSO-d₆)Aromatic protons, multiple distinct NH singlets (downfield)
5-(Aryl)-4H-1,2,4-triazole-3-thiol¹H NMR (DMSO-d₆)Aromatic protons, distinct NH and SH proton signals (often >10 ppm)
5-(Aryl)-1,3,4-thiadiazol-2-amine¹³C NMR (DMSO-d₆)Two distinct signals for the thiadiazole ring carbons (typically 150-170 ppm)
5-(Aryl)-1,3,4-thiadiazol-2-amineFT-IR (KBr)N-H stretching (amine, ~3100-3300 cm⁻¹), C=N stretching (~1600 cm⁻¹)

Experimental Protocols

Protocol 1: Synthesis of 1-(2-methylbenzoyl)thiosemicarbazide (Intermediate)

  • In a round-bottom flask, dissolve thiosemicarbazide (0.01 mol) in 50 mL of a suitable solvent (e.g., methanol or ethanol) with gentle heating.[6]

  • Slowly add a solution of 2-methylbenzoyl chloride (0.01 mol) to the thiosemicarbazide solution while stirring.

  • Reflux the reaction mixture for 4-6 hours.[6]

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture in an ice bath.

  • The precipitated solid is filtered, washed with cold water, and then cold ethanol.

  • Dry the solid product, 1-(2-methylbenzoyl)thiosemicarbazide, under vacuum. The product can be recrystallized from ethanol if necessary.

Protocol 2: Synthesis of this compound

  • To a flask cooled in an ice bath, slowly and carefully add 1-(2-methylbenzoyl)thiosemicarbazide (0.01 mol) in small portions to an excess of cold, concentrated sulfuric acid (e.g., 20 mL) with constant stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the resulting solution to a pH of approximately 8 using a cold, concentrated solution of sodium carbonate or ammonium hydroxide.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the crude product thoroughly with cold water until the filtrate is neutral.

  • Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Visualizations

Synthesis_Pathway Reactant1 2-Methylbenzoic Acid / Acid Chloride Intermediate 1-(2-Methylbenzoyl)thiosemicarbazide Reactant1->Intermediate Step 1 Reactant2 Thiosemicarbazide Reactant2->Intermediate Product 5-(2-Methylphenyl)-1,3,4- thiadiazol-2-amine Intermediate->Product Step 2 (Acidic Conditions, e.g., H₂SO₄) SideProduct 4-Amino-5-(2-methylphenyl)-4H- 1,2,4-triazole-3-thiol Intermediate->SideProduct Side Reaction (Basic Conditions)

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity High (by TLC/NMR)? CheckYield->CheckPurity Yes Problem Low / No Yield CheckYield->Problem No Impure Product is Impure CheckPurity->Impure No End Pure Product Obtained CheckPurity->End Yes Optimize Optimize Reaction: - Increase Temp/Time - Change Catalyst - Use Acid Chloride Problem->Optimize Analyze Analyze Impurities: - NMR Spectroscopy - Mass Spectrometry Impure->Analyze Optimize->Start Purify Purification Required: - Recrystallization - Column Chromatography Purify->CheckPurity Analyze->Purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Optimized methods for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with optimized methods, troubleshooting guides, and frequently asked questions for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2-amino-1,3,4-thiadiazoles?

The most prevalent starting materials for the synthesis of 2-amino-1,3,4-thiadiazole derivatives are thiosemicarbazide and its derivatives.[1][2] These are often reacted with various reagents such as carboxylic acids, aldehydes, or carbon disulfide to form the thiadiazole ring.[1][2][3]

Q2: What are the principal synthetic strategies for obtaining 2-amino-1,3,4-thiadiazole derivatives?

There are two main strategies for the construction of the 2-amino-1,3,4-thiadiazole core:

  • Dehydrative Cyclocondensation: This involves the cyclization of thiosemicarbazides, often facilitated by acidic reagents like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[4] A newer, less toxic alternative involves the use of polyphosphate ester (PPE).[2][5]

  • Oxidative Cyclization: This method typically uses thiosemicarbazones as precursors, which undergo oxidative C-S bond formation. A common reagent for this transformation is molecular iodine (I₂).[3][6]

Q3: Are there any "green" or more environmentally friendly synthesis methods available?

Yes, efforts have been made to develop more environmentally benign synthesis protocols. One such method involves the reaction of thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE), avoiding the use of toxic reagents like POCl₃ or SOCl₂.[2] Additionally, transition-metal-free methods, such as the iodine-mediated oxidative cyclization of thiosemicarbazones, are considered more eco-friendly.[6]

Q4: What are the typical reaction conditions for these syntheses?

Reaction conditions can vary significantly depending on the chosen method. For instance, POCl₃-assisted cyclization can be carried out at 60°C for 2 hours in chlorobenzene.[4] Iodine-mediated oxidative cyclization is often performed at reflux in a solvent like 1,4-dioxane for 1-4 hours.[6] The reaction of formic acid with aminothiourea is typically conducted at around 107°C for 4.5 to 5 hours.[7]

Troubleshooting Guide

Q1: Why is the yield of my 2-amino-1,3,4-thiadiazole derivative lower than expected?

Several factors can contribute to low yields:

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using thin-layer chromatography (TLC).[7]

  • Suboptimal Reagents: The purity of starting materials and reagents is critical. Ensure that reagents like thiosemicarbazide and the corresponding carboxylic acid or aldehyde are of high purity.

  • Incorrect Stoichiometry: The molar ratios of the reactants and catalysts are crucial. For example, in POCl₃-assisted synthesis, using 2-4 equivalents of POCl₃ is recommended.[4]

  • Improper Temperature Control: Temperature can significantly impact the reaction rate and the formation of side products. Maintain the specified reaction temperature for the chosen protocol.

  • Work-up and Purification Losses: Significant product loss can occur during extraction, precipitation, and recrystallization steps. Ensure pH is adjusted correctly during work-up, as some derivatives are pH-sensitive.[7]

Q2: I am observing the formation of multiple products in my reaction mixture. What could be the cause?

The formation of side products can be attributed to several factors:

  • Side Reactions: Depending on the reagents and conditions, side reactions can occur. For instance, in the synthesis of 2-amino-1,3,4-oxadiazoles, which are bioisosteres of thiadiazoles, regioisomers can sometimes form.[4]

  • Decomposition: The starting materials or the product might be unstable under the reaction conditions. Prolonged reaction times or excessively high temperatures can lead to decomposition.

  • Reactive Intermediates: The formation of highly reactive intermediates can lead to undesired follow-on reactions.

To mitigate this, ensure precise control over reaction conditions and consider using milder reagents or alternative synthetic routes.

Q3: My final product is difficult to purify. What purification techniques are recommended?

The most common method for purifying 2-amino-1,3,4-thiadiazole derivatives is recrystallization.[7] The choice of solvent for recrystallization is crucial and may require some experimentation. Common solvents include ethanol, methanol, and water.[6][7] Column chromatography using silica gel is also a viable option, with eluents typically being a mixture of ethyl acetate and petroleum ether.[6]

Q4: How can I confirm the structure of my synthesized 2-amino-1,3,4-thiadiazole derivative?

A combination of spectroscopic techniques is essential for structural confirmation:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical environment of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[4]

Experimental Protocols

Protocol 1: POCl₃-Assisted Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives[4]
  • To a solution of the appropriate thiosemicarbazide in chlorobenzene, add 2-4 equivalents of phosphorus oxychloride (POCl₃).

  • Stir the reaction mixture at 60°C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: I₂-Mediated Oxidative Cyclization of Thiosemicarbazones[6]
  • To a stirred solution of thiosemicarbazide (0.5 mmol) and acetic acid (0.5 mmol) in water (1 mL), add a solution of the aldehyde (0.5 mmol) in methanol (1 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Evaporate the solvent under reduced pressure.

  • Redissolve the resulting residue in 1,4-dioxane (5 mL).

  • Add potassium carbonate (1.6 mmol) and iodine (0.75 mmol) sequentially.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 1-4 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product as needed.

Quantitative Data Summary

Table 1: Comparison of Optimized Synthesis Methods for 2-Amino-1,3,4-Thiadiazole Derivatives

MethodStarting MaterialsReagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)Reference
Dehydrative CyclocondensationThiosemicarbazidePOCl₃ (2-4 equiv.)Chlorobenzene602Good to Excellent[4]
Oxidative CyclizationThiosemicarbazide, AldehydeI₂, K₂CO₃1,4-DioxaneReflux1-4Good to Excellent[6]
PPE-Mediated SynthesisThiosemicarbazide, Carboxylic AcidPolyphosphate Ester (PPE)ChloroformN/AN/AN/A[2]
Acid-Catalyzed CyclizationAminothiourea, Formic AcidConcentrated HClNone1074.5-5.0~90

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (Thiosemicarbazide, etc.) reaction Reaction Setup & Execution start->reaction reagents Reagents & Solvents reagents->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Quenching & Extraction monitoring->workup Complete purification Purification (Recrystallization/ Chromatography) workup->purification analysis Structural Analysis (NMR, IR, MS) purification->analysis product Final Product analysis->product

Caption: General experimental workflow for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.

troubleshooting_guide cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Yield or Impure Product check_reagents Purity of Starting Materials? start->check_reagents check_conditions Reaction Conditions (Temp., Time) Correct? start->check_conditions check_monitoring Reaction Monitored to Completion (TLC)? start->check_monitoring check_reagents->check_conditions Yes sol_reagents Use High Purity Reagents check_reagents->sol_reagents No check_conditions->check_monitoring Yes sol_conditions Optimize Reaction Conditions check_conditions->sol_conditions No sol_monitoring Ensure Reaction Goes to Completion check_monitoring->sol_monitoring No sol_purification Optimize Purification (Solvent, Method) check_monitoring->sol_purification Yes

Caption: Troubleshooting guide for common issues in 2-amino-1,3,4-thiadiazole synthesis.

References

Validation & Comparative

A Comparative Analysis of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine and Other Thiadiazole Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative overview of the biological performance of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine against other structurally related thiadiazole compounds, with a focus on their anticancer and antimicrobial properties. The data presented herein is collated from various preclinical studies to offer a valuable resource for guiding future research and development efforts.

Anticancer Activity: A Comparative Perspective

The cytotoxic potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below. These derivatives are often compared against standard chemotherapeutic agents like 5-Fluorouracil (5-FU) and Cisplatin.

The nature and position of substituents on the phenyl ring at the 5-position of the thiadiazole core have been shown to significantly influence the anticancer activity.[1] For instance, the introduction of electron-withdrawing groups on the phenyl ring has been reported to enhance cytotoxic effects.[1]

Table 1: Comparative in vitro Anticancer Activity of 5-Substituted-Phenyl-1,3,4-thiadiazol-2-amines (IC50 in µM)

Compound/Thiadiazole DerivativeSubstitution at 5-positionMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HCT116 (Colon)Reference
This compound 2-MethylphenylData not availableData not availableData not availableData not available-
5-Phenyl-1,3,4-thiadiazol-2-aminePhenyl>100>100>100>100[2]
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine4-Chlorophenyl7.56 (as part of a larger derivative)[3]8.40 (as part of a larger derivative)[3]-10.3 (as part of a larger derivative)[4][3][4]
5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine4-Bromophenyl24.0 (as GI50 in µg/mL)[1]---[1]
5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-amine4-Hydroxyphenyl46.8 (as GI50 in µg/mL)[1]---[1]
5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine4-Methoxyphenyl35.5 (as GI50 in µg/mL)[1]---[1]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine2-(Benzenesulfonylmethyl)phenyl23.29--2.44[2]
5-Fluorouracil (Standard)-6.80[3]8.40[3]4.04 (as reference)[1]-[1][3]
Cisplatin (Standard)-----[1]

Note: Direct comparative data for this compound was not available in the reviewed literature. The table presents data for structurally similar compounds to provide a contextual comparison. The activity of some compounds is reported as part of more complex derivatives.

Antimicrobial Activity: A Broad Spectrum of Potential

Thiadiazole derivatives are well-recognized for their potent antimicrobial properties against a wide range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism.

Structure-activity relationship studies have revealed that the presence of certain substituents on the phenyl ring can significantly enhance the antimicrobial properties of these compounds.[5][6] For example, halogenated and oxygenated substituents have been shown to increase antibacterial and antifungal activity, respectively.[6]

Table 2: Comparative in vitro Antimicrobial Activity of 5-Substituted-Phenyl-1,3,4-thiadiazol-2-amines (MIC in µg/mL)

Compound/Thiadiazole DerivativeSubstitution at 5-positionS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
This compound 2-MethylphenylData not availableData not availableData not availableData not availableData not availableData not available-
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine4-Chlorophenyl20-2820-28>100>100--[6]
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine4-Fluorophenyl20-2820-28>100>100--[6]
5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-amine4-Hydroxyphenyl-->100>10032-4232-42[6]
5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine4-Methoxyphenyl-->100>10032-4232-42[6]
Ciprofloxacin (Standard)-18-2018-20<1<1--[6]
Fluconazole (Standard)-----24-2624-26[6]

Note: Direct comparative data for this compound was not available in the reviewed literature. The table presents data for structurally similar compounds to provide a contextual comparison.

Experimental Protocols

MTT Assay for Anticancer Activity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add varying concentrations of thiadiazole derivatives incubation_24h->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h add_mtt Add MTT solution to each well incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Add solubilization solution (e.g., DMSO) incubation_4h->solubilize measure_abs Measure absorbance at 570 nm solubilize->measure_abs

Caption: Workflow of the MTT assay for determining the cytotoxic activity of thiadiazole derivatives.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the thiadiazole compounds and incubated for an additional 48 hours.[9]

  • MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[9]

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The plate is then incubated for 20 minutes at 37°C, and the absorbance is measured at 570 nm using a microplate reader.[9] The IC50 value is calculated from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10]

Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_read Incubation & Reading serial_dilution Perform serial two-fold dilutions of the compound in a 96-well plate add_inoculum Add a standardized microbial inoculum to each well serial_dilution->add_inoculum incubation Incubate the plate at 37°C for 24h add_inoculum->incubation read_mic Determine the MIC by observing the lowest concentration with no visible growth incubation->read_mic

Caption: Workflow of the broth microdilution method for determining the MIC of thiadiazole derivatives.

Detailed Steps:

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[5]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).[5]

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).[5]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-aryl-1,3,4-thiadiazol-2-amines is significantly influenced by the nature and position of the substituents on the phenyl ring.

SAR_Thiadiazole cluster_activity Biological Activity thiadiazole 5-Aryl-1,3,4-thiadiazol-2-amine Core Substituent (R) on Phenyl Ring anticancer Anticancer Activity thiadiazole:f1->anticancer Electron-withdrawing groups (e.g., -Cl, -F, -NO2) often increase activity antimicrobial Antimicrobial Activity thiadiazole:f1->antimicrobial Halogen substituents enhance antibacterial activity Oxygenated substituents enhance antifungal activity

Caption: Structure-activity relationship of 5-aryl-1,3,4-thiadiazol-2-amines.

Conclusion

This comparative guide highlights the significant potential of 5-substituted-1,3,4-thiadiazol-2-amines as a promising scaffold for the development of novel anticancer and antimicrobial agents. While direct experimental data for this compound is limited in the public domain, the comparative analysis of its structural analogs provides valuable insights into its potential biological profile. The presented data and experimental protocols offer a foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this and other related thiadiazole derivatives. Future research should focus on synthesizing and systematically evaluating a series of 5-(substituted-phenyl)-1,3,4-thiadiazol-2-amines, including the 2-methylphenyl derivative, under standardized conditions to establish a definitive structure-activity relationship.

References

Validating the Antimicrobial Potential of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activity of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine and related 1,3,4-thiadiazole derivatives. The content is designed to offer an objective overview supported by experimental data from scientific literature, assisting in the evaluation of this compound class for further research and development. The 1,3,4-thiadiazole scaffold is a prominent heterocyclic structure known for a wide range of pharmacological activities, including antimicrobial effects.[1][2][3][4][5] The biological activity of these compounds is often influenced by the nature of substituents on the thiadiazole ring.[1][6]

Comparative Antimicrobial Activity

It has been observed that the introduction of halogenated and oxygenated substituents on the phenyl ring of similar thiadiazole compounds can enhance antibacterial and antifungal activities, respectively.[7] For instance, fluorinated and chlorinated derivatives have demonstrated significant inhibitory effects against S. aureus and B. subtilis.[7][8]

Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine2825>100>100[7][8]
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine2520>100>100[7][8]
5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine62.531.25>100>100[6]
Ciprofloxacin (Standard)18-2018-20<25<25[1][7][8]

Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine3240[7]
5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine4235[7]
Fluconazole (Standard)24-2624-26[7]

Experimental Protocols

The evaluation of antimicrobial activity for novel compounds like this compound typically involves standardized methods such as broth microdilution and agar disk diffusion to determine MIC and zones of inhibition, respectively.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.[9][11][12]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[12][13] This suspension is then diluted to the appropriate concentration for inoculation.[9]

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.[9][11] Control wells, including a growth control (broth and inoculum) and a sterility control (broth only), are also included.[9]

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-24 hours.[11][13]

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.[9][10]

Agar Disk Diffusion Method

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the inhibition zone around a disk impregnated with the test compound.[14][15]

  • Inoculum Preparation: A standardized inoculum of the test bacteria is prepared as described for the broth microdilution method.[13]

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[13][15][16] The plate is allowed to dry for a few minutes.[15]

  • Application of Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar plate.[14][16][17] The disks should be placed with sterile forceps and pressed gently to ensure complete contact with the agar.[13][14]

  • Incubation: The plates are incubated in an inverted position at 37°C for 24 hours.[13]

  • Interpretation of Results: The diameter of the zone of complete inhibition around each disk is measured in millimeters.[13] The size of the zone is indicative of the antimicrobial activity of the compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Testing cluster_results Data Analysis cluster_conclusion Conclusion Compound Test Compound (this compound) BrothDilution Broth Microdilution Compound->BrothDilution DiskDiffusion Agar Disk Diffusion Compound->DiskDiffusion Microbe Microbial Culture (Bacteria/Fungi) Microbe->BrothDilution Microbe->DiskDiffusion MIC Determine MIC BrothDilution->MIC Zone Measure Zone of Inhibition DiskDiffusion->Zone Activity Evaluate Antimicrobial Activity MIC->Activity Zone->Activity mechanism_of_action Compound 5-(Aryl)-1,3,4-thiadiazol-2-amine Inhibition Inhibition Compound->Inhibition Disruption Disruption Compound->Disruption Enzyme Essential Microbial Enzyme (e.g., DNA gyrase, DHFR) CellDeath Microbial Cell Death Enzyme->CellDeath Pathway Metabolic Pathway Pathway->CellDeath Inhibition->Enzyme Disruption->Pathway

References

Structure-activity relationship (SAR) studies of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-phenyl-1,3,4-thiadiazol-2-amine analogs, with a focus on their anticancer and antimicrobial properties. The information herein is compiled from various studies to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity of 5-(4-Chlorophenyl)-1,3,4-thiadiazole Analogs

A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The following table summarizes the in vitro anticancer activity, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.[1]

Compound IDR GroupIC50 (µg/mL) vs. MCF-7IC50 (µg/mL) vs. HepG2
4a 4-Methylpiperazin-1-yl>10044.87
4d 4-(p-Tolyl)piperazin-1-yl91.0028.14
4e 4-(2-Ethoxyphenyl)piperazin-1-yl2.343.13
4i 4-Benzylpiperidin-1-yl8.3511.25
5-FU (Control) -5.208.40

SAR Insights for Anticancer Activity:

  • The nature of the substituent at the 2-amino position of the thiadiazole ring significantly influences the anticancer potency.[1]

  • Introduction of a piperazine or piperidine moiety via an acetamide linker appears to be a key determinant of activity.[1][2]

  • Specifically, the presence of a 4-(2-ethoxyphenyl)piperazin-1-yl group (Compound 4e ) resulted in the most potent activity against both MCF-7 and HepG2 cell lines, with IC50 values of 2.34 µg/mL and 3.13 µg/mL, respectively.[1]

  • In contrast, a simple 4-methylpiperazine substituent (Compound 4a ) led to a dramatic decrease in activity against the MCF-7 cell line.[1]

Antimicrobial Activity of 2-Amino-5-Aryl-1,3,4-thiadiazole Analogs

The antimicrobial potential of 5-aryl-1,3,4-thiadiazol-2-amine derivatives has been explored against various bacterial and fungal strains. The following table presents the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism.

Compound IDR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. A. nigerMIC (µg/mL) vs. C. albicans
8a 4-Fluorophenyl2820>100>100
8b 4-Chlorophenyl2224>100>100
8d 4-Hydroxyphenyl>100>1004238
8e 4-Methoxyphenyl>100>1003236
Ciprofloxacin (Control) -1820--
Fluconazole (Control) ---2426

SAR Insights for Antimicrobial Activity:

  • The nature of the substituent on the 5-phenyl ring plays a crucial role in determining the antimicrobial spectrum and potency.[3]

  • Halogen substitutions at the para-position of the phenyl ring (compounds 8a and 8b ) confer good antibacterial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis.[3]

  • Conversely, the presence of oxygenated substituents such as hydroxyl (8d ) and methoxy (8e ) groups on the phenyl ring leads to significant antifungal activity against A. niger and C. albicans.[3]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effects of the synthesized 1,3,4-thiadiazole derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of approximately 2 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.[5]

  • MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 450-570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of inhibition versus the compound concentration and fitting the data to a dose-response curve.[6]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the 1,3,4-thiadiazole analogs against bacterial and fungal strains is typically determined using the broth microdilution method.[4]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) to a standardized concentration.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the structure-activity relationship studies of novel 1,3,4-thiadiazole analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Synthesis of Analogs start->synthesis Reaction purification Purification & Characterization synthesis->purification Crude Product anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for SAR studies of 1,3,4-thiadiazole analogs.

References

In-vivo Validation of 5-Aryl-1,3,4-Thiadiazole Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore in medicinal chemistry due to its favorable metabolic profile and ability to engage in hydrogen bonding.[1] Its derivatives have been extensively studied for a wide range of therapeutic activities, including anticancer properties.[2][3][4][5] These compounds can interfere with various cellular processes and metabolic pathways crucial for cancer cell proliferation and survival.[1][6] This guide compares the in-vitro and in-vivo anticancer effects of several 5-aryl-1,3,4-thiadiazole derivatives.

Comparative In-vitro Cytotoxicity

The initial assessment of anticancer potential often involves in-vitro cytotoxicity assays against various cancer cell lines. The following table summarizes the median inhibitory concentration (IC₅₀) values for selected 1,3,4-thiadiazole derivatives against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. 5-Fluorouracil (5-FU), a commonly used chemotherapy agent, is included for reference.

CompoundMCF-7 IC₅₀ (µg/mL)HepG2 IC₅₀ (µg/mL)Selectivity Profile
Compound 4e 2.343.13High selectivity towards cancerous cells over normal Vero cells[1]
Compound 4i 4.874.05High selectivity towards cancerous cells over normal Vero cells[1]
5-Fluorouracil (5-FU) >10012.05Standard Chemotherapeutic
Compound 66 22.1218.17Not specified[2]

Mechanism of Action: Apoptosis Induction

Several studies indicate that 1,3,4-thiadiazole derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death). For instance, compounds 4e and 4i were found to significantly increase the Bax/Bcl-2 ratio and caspase 9 levels in treated cancer cells, suggesting the involvement of the intrinsic apoptotic pathway.[1]

Thiadiazole_Derivative 1,3,4-Thiadiazole Derivative (e.g., 4e, 4i) Bax Bax Thiadiazole_Derivative->Bax Upregulates Bcl2 Bcl-2 Thiadiazole_Derivative->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic signaling pathway induced by 1,3,4-thiadiazole derivatives.

In-vivo Antitumor Efficacy

While in-vitro data is crucial, in-vivo studies are essential to validate the therapeutic potential of a compound. The following table summarizes the results from an in-vivo study using an Ehrlichs Ascites Carcinoma (EAC) model.

CompoundDose (mg/kg)Tumor Growth Inhibition (%)Animal Model
Representative 1,3,4-Thiadiazole Not SpecifiedSignificant inhibition after 14 daysEAC-bearing mice[2]
Compound 18g 50 mg/kg/day for 4 days100% cure rate in acute HAT modelMouse model of HAT[7]

Furthermore, in-vivo radioactive tracing studies have been conducted to assess the tumor-targeting ability of these compounds. For instance, a study with compound 4i demonstrated its ability to target sarcoma cells in a tumor-bearing mouse model, highlighting its potential for targeted cancer therapy.[1]

Experimental Protocols

A brief overview of the key experimental methodologies is provided below.

1. In-vitro Cytotoxicity Assay (MTT Assay)

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, HepG2) and normal mammalian cells (e.g., Vero).

  • Procedure:

    • Cells are seeded in 96-well plates and incubated.

    • Varying concentrations of the test compounds are added.

    • After a specified incubation period, MTT reagent is added, which is converted to formazan by viable cells.

    • The formazan crystals are dissolved, and the absorbance is measured to determine cell viability.

    • IC₅₀ values are calculated as the concentration of the compound that inhibits 50% of cell growth.

2. Cell Cycle Analysis

  • Procedure:

    • Cancer cells are treated with the test compounds.

    • Cells are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide).

    • The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

3. In-vivo Tumor Model (Ehrlichs Ascites Carcinoma)

  • Animal Model: Mice.

  • Procedure:

    • EAC cells are injected intraperitoneally into the mice.

    • After tumor development, the mice are treated with the test compounds.

    • Tumor growth is monitored over a period (e.g., 14 days).

    • The percentage of tumor growth inhibition is calculated by comparing the tumor volume in treated mice to that in control mice.

cluster_invitro In-vitro Analysis cluster_invivo In-vivo Analysis Cell_Culture Cancer Cell Culture Treatment Compound Treatment Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay IC₅₀ Determination Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle Cell Cycle Arrest Apoptosis_Assay Apoptosis Assay Treatment->Apoptosis_Assay Apoptosis Induction IC50 IC50 MTT_Assay->IC50 IC₅₀ Determination Cycle_Arrest Cycle_Arrest Cell_Cycle->Cycle_Arrest Cell Cycle Arrest Apoptosis_Induction Apoptosis_Induction Apoptosis_Assay->Apoptosis_Induction Apoptosis Induction Animal_Model Tumor-Bearing Animal Model Compound_Admin Compound Administration Animal_Model->Compound_Admin Tumor Growth Inhibition (%) Tumor_Monitoring Tumor Growth Monitoring Compound_Admin->Tumor_Monitoring Tumor Growth Inhibition (%) Efficacy_Eval Efficacy Evaluation Tumor_Monitoring->Efficacy_Eval Tumor Growth Inhibition (%) TGI TGI Efficacy_Eval->TGI Tumor Growth Inhibition (%)

Caption: General experimental workflow for anticancer drug screening.

Conclusion

The presented data highlights the significant potential of 5-aryl-1,3,4-thiadiazole derivatives as a promising class of anticancer agents. Compounds such as 4e and 4i have demonstrated potent in-vitro cytotoxicity against multiple cancer cell lines and exhibit high selectivity. The primary mechanism of action appears to be the induction of apoptosis. In-vivo studies have confirmed the antitumor efficacy and tumor-targeting capabilities of certain derivatives. Further investigation and optimization of this scaffold could lead to the development of novel and effective cancer therapeutics.

References

A Comparative Guide to the Biological Profile of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine, cross-validated with experimental data from structurally similar 5-aryl-1,3,4-thiadiazol-2-amine derivatives. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1][2][3] This document summarizes key experimental findings on the anticancer and antimicrobial potential of this class of compounds, presents detailed experimental protocols for relevant assays, and explores a potential signaling pathway involved in their mechanism of action.

Comparative Analysis of Biological Activity

While specific experimental data for this compound is limited in publicly available literature, extensive research on its analogues provides a strong basis for predicting its biological profile. The following tables summarize the in vitro anticancer and antimicrobial activities of various 5-substituted-phenyl-1,3,4-thiadiazol-2-amines.

Anticancer Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

The anticancer potential of this class of compounds has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5-(4-chlorophenyl) derivativeMCF-7 (Breast)2.32DoxorubicinNot specified
5-(4-chlorophenyl) derivativeHepG2 (Liver)8.35DoxorubicinNot specified
5-(4-bromophenyl) derivativeMCF-7 (Breast)Moderate to goodNot specifiedNot specified
5-(4-hydroxyphenyl) derivativeMCF-7 (Breast)Moderate to goodNot specifiedNot specified
5-(4-methoxyphenyl) derivativeMCF-7 (Breast)Moderate to goodNot specifiedNot specified

Table 1: In vitro anticancer activity of 5-aryl-1,3,4-thiadiazol-2-amine derivatives. Data is compiled from multiple sources for comparative purposes.[4][5]

Antimicrobial Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
5-phenyl derivativeS. aureusSignificant activityA. nigerSignificant activity
5-phenyl derivativeB. subtilisSignificant activityC. albicansSignificant activity
5-(4-chlorophenyl) derivativeS. aureusSignificant activityA. nigerSignificant activity
5-(4-chlorophenyl) derivativeB. subtilisSignificant activityC. albicansSignificant activity
5-(4-methylphenyl) derivativeS. aureusSignificant activityA. nigerSignificant activity
5-(4-methylphenyl) derivativeB. subtilisSignificant activityC. albicansSignificant activity

Table 2: In vitro antimicrobial activity of 5-aryl-1,3,4-thiadiazol-2-amine derivatives. "Significant activity" indicates that the compounds were reported as active, though specific MIC values were not always provided in the cited literature.[5]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the reproducibility and cross-validation of scientific findings. Below are the methodologies for the key assays mentioned in this guide.

Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines

A general and widely adopted method for the synthesis of this class of compounds is the cyclization of aryl benzoyl thiosemicarbazides.[5]

General Procedure:

  • A mixture of a 4-substituted benzoyl thiosemicarbazide (0.02 mol) is slowly added in portions to concentrated sulfuric acid (20 mL) with constant shaking.

  • The reaction mixture is then heated to between 60-70°C for approximately 5 hours.

  • After heating, the mixture is allowed to stand at room temperature overnight.

  • The resulting solution is then carefully poured into a mixture of ice and water.

  • The solid precipitate that forms is collected by filtration, dried, and then recrystallized from a suitable solvent, such as rectified spirit, to yield the pure 2-amino-5-(substituted-phenyl)-1,3,4-thiadiazole.[5]

Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product Substituted Benzoyl Thiosemicarbazide Substituted Benzoyl Thiosemicarbazide Heating (60-70°C, 5h) Heating (60-70°C, 5h) Substituted Benzoyl Thiosemicarbazide->Heating (60-70°C, 5h) Add to Conc. H2SO4 Conc. H2SO4 Conc. H2SO4->Heating (60-70°C, 5h) Room Temp Overnight Room Temp Overnight Heating (60-70°C, 5h)->Room Temp Overnight Pour into Ice-Water Pour into Ice-Water Room Temp Overnight->Pour into Ice-Water Filtration Filtration Pour into Ice-Water->Filtration Recrystallization Recrystallization Filtration->Recrystallization 5-Aryl-1,3,4-thiadiazol-2-amine 5-Aryl-1,3,4-thiadiazol-2-amine Recrystallization->5-Aryl-1,3,4-thiadiazol-2-amine

Caption: General workflow for the synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Signaling Pathway Modulation

While the exact molecular targets for many 1,3,4-thiadiazole derivatives are still under investigation, some studies have shed light on their mechanisms of action. A notable study on a structurally related compound, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), demonstrated its ability to inhibit the extracellular signal-regulated kinase (ERK) 1/2 pathway in human non-small cell lung carcinoma cells.[6] This inhibition leads to cell cycle arrest in the G0/G1 phase.[6] This suggests that a potential mechanism of anticancer activity for this compound could involve the modulation of key cellular signaling pathways that control cell proliferation and survival.

ERK1/2 Signaling Pathway Inhibition

Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation, Survival Proliferation, Survival ERK1/2->Proliferation, Survival Apoptosis Apoptosis ERK1/2->Apoptosis Inhibits Thiadiazole Derivative Thiadiazole Derivative Thiadiazole Derivative->ERK1/2 Inhibition

Caption: Potential inhibition of the ERK1/2 signaling pathway by 1,3,4-thiadiazole derivatives.

Conclusion

The comprehensive analysis of structurally related compounds strongly suggests that this compound holds significant potential as a scaffold for the development of novel anticancer and antimicrobial agents. The provided experimental protocols offer a standardized framework for the synthesis and evaluation of this and other similar compounds. Further investigation into the specific molecular targets and signaling pathways, such as the ERK1/2 pathway, will be crucial in elucidating its precise mechanism of action and advancing its therapeutic potential. This guide serves as a valuable resource for researchers dedicated to the discovery and development of new therapeutic agents based on the versatile 1,3,4-thiadiazole core.

References

Unveiling the Potential of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine and its Analogs: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is relentless. This guide offers a comprehensive comparison of the efficacy of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine and its related 5-aryl-1,3,4-thiadiazol-2-amine derivatives against standard drugs in key therapeutic areas: anticonvulsant, antimicrobial, and anticancer therapy. This analysis is tailored for researchers, scientists, and drug development professionals, providing a synthesis of available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. This guide focuses on a specific class of these compounds, 5-aryl-1,3,4-thiadiazol-2-amines, and evaluates their performance relative to established therapeutic agents.

Anticonvulsant Activity: A Promising Alternative

Derivatives of 5-aryl-1,3,4-thiadiazol-2-amine have demonstrated significant anticonvulsant properties in preclinical studies. The primary screening models for anticonvulsant drugs are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.

Table 1: Comparative Anticonvulsant Efficacy of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives and Standard Drugs

Compound/DrugMES Test (ED₅₀ mg/kg)scPTZ Test (ED₅₀ mg/kg)Reference
5-(4-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine20.1135.33[1]
1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl) urea2.70 µmol/kg0.65 µmol/kg[2][3]
1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea2.72 µmol/kg1.14 µmol/kg[2][3]
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide126.8-[3]
Phenytoin (Standard) --[1]
Carbamazepine (Standard) --[1]
Valproic Acid (Standard) --[3]
Diazepam (Standard) --[2]

Note: Direct comparative ED₅₀ values for standard drugs were not always available in the same studies as the thiadiazole derivatives. The standards are listed for contextual comparison of commonly used antiepileptic drugs.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. 5-Aryl-1,3,4-thiadiazol-2-amine derivatives have been investigated for their potential to inhibit the growth of a range of bacterial and fungal strains. The Kirby-Bauer disk diffusion method and the determination of Minimum Inhibitory Concentration (MIC) are standard in vitro assays to quantify antimicrobial efficacy.

Table 2: Comparative Antimicrobial Efficacy (MIC, µg/mL) of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives and Standard Antibiotics/Antifungals

Compound/DrugS. aureusB. subtilisE. coliP. aeruginosaA. nigerC. albicansReference
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine20-2820-28----[4]
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine20-2820-28----[4]
5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine----32-4232-42[4]
5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine----32-4232-42[4]
Ciprofloxacin (Standard) 18-2018-20----[4]
Fluconazole (Standard) ----24-2624-26[4]

Anticancer Activity: Targeting Malignant Cells

The search for novel anticancer agents with improved selectivity and potency is a cornerstone of oncological research. Derivatives of 5-aryl-1,3,4-thiadiazol-2-amine have shown promising cytotoxic activity against various cancer cell lines. The MTT assay is a widely used colorimetric assay to assess the in vitro cytotoxic effects of compounds.

Table 3: Comparative Anticancer Efficacy (IC₅₀, µM) of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives and Standard Chemotherapeutic Agents

Compound/DrugMCF-7 (Breast)LoVo (Colon)HCT-116 (Colon)SGC-7901 (Gastric)Reference
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine23.292.44--[5]
5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole (8e, 4-bromo substituted)--7.1915.50[6]
5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole (8l, 2,3-difluoro substituted)--6.5625.65[6]
Doxorubicin (Standard) ----
5-Fluorouracil (Standard) --29.5056.12[6]
Cisplatin (Standard) ----

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Maximal Electroshock (MES) Seizure Test

This test is a well-established preclinical model for evaluating the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.[7][8][9][10][11]

Apparatus:

  • An electroconvulsive shock generator.

  • Corneal or auricular electrodes.

  • Ophthalmic anesthetic solution (e.g., 0.5% tetracaine).

Procedure:

  • Animal Preparation: Male mice (e.g., ICR strain, 23 ± 3 g) are used.[10] The test compound is administered orally (p.o.) at a predetermined time before the electroshock.[10]

  • Electrode Application: A drop of anesthetic ophthalmic solution is applied to the animal's corneas to minimize discomfort.[7]

  • Electroshock Induction: A 60 Hz alternating current (typically 50 mA for mice) is delivered for 0.2 seconds through the corneal electrodes.[9][10]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[7] An animal is considered protected if it does not exhibit this response.

  • ED₅₀ Determination: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated from dose-response data.

MES_Workflow cluster_pre Pre-Test cluster_test Test cluster_post Observation & Analysis animal_prep Animal Preparation (Dosing) anesthesia Corneal Anesthesia animal_prep->anesthesia electroshock Maximal Electroshock (50mA, 0.2s, 60Hz) anesthesia->electroshock observation Observe for Tonic Hindlimb Extension electroshock->observation endpoint Endpoint: Abolition of Extension? observation->endpoint analysis Calculate ED₅₀ endpoint->analysis Dose-Response Data

Maximal Electroshock (MES) Test Workflow

Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial compounds.[12][13][14][15][16]

Materials:

  • Mueller-Hinton agar plates.

  • Sterile cotton swabs.

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

  • Filter paper disks impregnated with the test compound at a specific concentration.

  • Standard antibiotic disks.

Procedure:

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared.

  • Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the Mueller-Hinton agar plate is then swabbed to create a uniform lawn of bacteria.[13][15]

  • Disk Application: The antimicrobial-impregnated disks (including the test compound and standard antibiotic) are placed on the agar surface, ensuring they are evenly spaced.[15]

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized charts.[13]

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Plate (Lawn Culture) inoculum->inoculate plate_prep Prepare Mueller-Hinton Agar Plate plate_prep->inoculate apply_disks Apply Antimicrobial Disks inoculate->apply_disks incubate Incubate (37°C, 24h) apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpret

Kirby-Bauer Disk Diffusion Test Workflow

MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[17][18][19][20]

Materials:

  • 96-well microtiter plates.

  • Cancer cell lines.

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a detergent-based solution).

  • Microplate reader.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[17]

  • Solubilization: The culture medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[17]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[17]

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

Several studies suggest that 1,3,4-thiadiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[21] These can include the PI3K/Akt and MAPK/ERK pathways.[21] Furthermore, some derivatives have been shown to induce apoptosis by affecting the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.

Anticancer_Signaling cluster_pathway Potential Anticancer Mechanisms of 1,3,4-Thiadiazole Derivatives cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptosis Induction thiadiazole 5-Aryl-1,3,4-thiadiazol-2-amine Derivative pi3k PI3K thiadiazole->pi3k Inhibition ras Ras thiadiazole->ras Inhibition bax Bax (Pro-apoptotic) thiadiazole->bax Activation bcl2 Bcl-2 (Anti-apoptotic) thiadiazole->bcl2 Inhibition akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation caspase Caspase Activation bax->caspase bcl2->caspase apoptosis_outcome Apoptosis caspase->apoptosis_outcome

Potential Signaling Pathways Modulated by Anticancer 1,3,4-Thiadiazole Derivatives

This guide provides a foundational comparison of this compound analogs with standard drugs. The presented data highlights the potential of this chemical scaffold in developing new therapeutic agents. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Synthetic Reproducibility of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine stands out as a valuable scaffold. This guide provides an objective comparison of common synthetic methods for this compound, focusing on reproducibility, yield, and reaction conditions. The information is compiled from various studies on the synthesis of analogous 2-amino-5-aryl-1,3,4-thiadiazoles.

Comparison of Synthetic Methods

The primary route to synthesizing 5-aryl-1,3,4-thiadiazol-2-amines involves the cyclization of a substituted benzoic acid with thiosemicarbazide. The choice of cyclizing agent and reaction conditions significantly impacts the yield, purity, and scalability of the synthesis. Below is a comparison of three prevalent methods.

MethodReagentsReaction Time (hours)Temperature (°C)Reported Yield (%)Key AdvantagesKey Disadvantages
Method A: Acid-Catalyzed Cyclization 2-Methylbenzoic acid, Thiosemicarbazide, Conc. H₂SO₄560-7065-75Simple procedure, readily available and inexpensive reagents.Use of corrosive concentrated sulfuric acid, potential for side reactions.[1]
Method B: Phosphorus Oxychloride-Mediated Cyclization 2-Methylbenzoic acid, Thiosemicarbazide, POCl₃3-5Reflux~90High yields, relatively short reaction times.[2][3]POCl₃ is toxic and moisture-sensitive, requiring careful handling.
Method C: Polyphosphoric Acid (PPA) or Polyphosphate Ester (PPE) Cyclization 2-Methylbenzoic acid, Thiosemicarbazide, PPA/PPE1-10100-12064-70Good yields, avoids highly corrosive or toxic reagents like conc. H₂SO₄ or POCl₃.[4][5][6]High reaction temperatures, viscous reaction mixture can be difficult to handle.[4]

Experimental Protocols

Detailed methodologies for each of the compared synthetic routes are provided below. These protocols are adapted from literature procedures for analogous compounds and are directly applicable to the synthesis of this compound.

Method A: Acid-Catalyzed Cyclization using Concentrated Sulfuric Acid

This method relies on the dehydrating and cyclizing properties of concentrated sulfuric acid.

Procedure:

  • To a flask, add 2-methylbenzoyl thiosemicarbazide (0.02 mol), prepared from the corresponding acid chloride and thiosemicarbazide.

  • Carefully add concentrated sulfuric acid (20 mL) portion-wise with constant shaking and cooling in an ice bath.

  • Heat the reaction mixture at 60-70°C for 5 hours.[1]

  • Allow the mixture to cool to room temperature overnight.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the solution with ammonium hydroxide to precipitate the product.

  • Filter the precipitate, wash thoroughly with distilled water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol.[1][7]

Method B: Phosphorus Oxychloride-Mediated Cyclization

Phosphorus oxychloride is an effective cyclizing agent for this transformation.

Procedure:

  • In a round-bottom flask, place a mixture of 2-methylbenzoic acid (0.0185 mol) and thiosemicarbazide (0.0185 mol).[3]

  • Add phosphorus oxychloride (8 mL).[3]

  • Reflux the reaction mixture for 3 hours.[3]

  • After cooling, add distilled water (40 mL) and reflux for an additional 4 hours.[3]

  • Allow the mixture to cool and stand for 24 hours.[3]

  • Remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from ethanol to obtain the pure product.[3]

Method C: Polyphosphate Ester (PPE)-Mediated Cyclization

PPE offers a less harsh alternative for the cyclization reaction.

Procedure:

  • Prepare polyphosphate ester (PPE) according to standard literature procedures.

  • To a hot (60°C) solution of 2-methylbenzoic acid (5 mmol) in a mixture of PPE (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).[5]

  • Reflux the reaction mixture for 10 hours.[5]

  • Add distilled water (15 mL) to the mixture and neutralize the residual PPE with sodium bicarbonate.[5]

  • Separate the organic layer and remove the chloroform by distillation.

  • The resulting precipitate is the desired product, which can be further purified by recrystallization.

Synthetic Workflows

The logical progression of each synthetic method is illustrated in the diagrams below.

Synthetic_Workflow_A cluster_0 Preparation of Intermediate cluster_1 Cyclization cluster_2 Work-up & Purification Start 2-Methylbenzoic Acid + Thiosemicarbazide Intermediate 2-Methylbenzoyl thiosemicarbazide Start->Intermediate Acylation Cyclization Add Conc. H₂SO₄ Heat (60-70°C, 5h) Intermediate->Cyclization Workup Ice Quench Neutralize (NH₄OH) Cyclization->Workup Purification Filter, Wash, Dry Workup->Purification Recrystallization Recrystallize (Ethanol) Purification->Recrystallization Product 5-(2-Methylphenyl)-1,3,4- thiadiazol-2-amine Recrystallization->Product

Caption: Workflow for Acid-Catalyzed Cyclization (Method A).

Synthetic_Workflow_B cluster_0 One-Pot Reaction cluster_1 Hydrolysis & Work-up cluster_2 Purification Start 2-Methylbenzoic Acid + Thiosemicarbazide Reaction Add POCl₃ Reflux (3h) Start->Reaction Hydrolysis Add H₂O Reflux (4h) Reaction->Hydrolysis Workup Cool (24h) Remove Solvent Hydrolysis->Workup Recrystallization Recrystallize (Ethanol) Workup->Recrystallization Product 5-(2-Methylphenyl)-1,3,4- thiadiazol-2-amine Recrystallization->Product

Caption: Workflow for POCl₃-Mediated Cyclization (Method B).

Synthetic_Workflow_C cluster_0 One-Pot Reaction cluster_1 Work-up cluster_2 Purification Start 2-Methylbenzoic Acid + Thiosemicarbazide Reaction Add PPE in Chloroform Reflux (10h) Start->Reaction Quench Add H₂O Neutralize (NaHCO₃) Reaction->Quench Extraction Separate Organic Layer Remove Solvent Quench->Extraction Purification Recrystallize Extraction->Purification Product 5-(2-Methylphenyl)-1,3,4- thiadiazol-2-amine Purification->Product

Caption: Workflow for PPE-Mediated Cyclization (Method C).

References

Performance Benchmark of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the performance of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine derivatives, also known as 5-(o-tolyl)-1,3,4-thiadiazol-2-amine derivatives, against other relevant compounds. The information presented herein is based on available experimental data to facilitate objective evaluation and inform future drug discovery and development efforts.

Anticancer Activity

Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have demonstrated significant potential as anticancer agents. The nature and position of the substituent on the phenyl ring play a crucial role in determining the cytotoxic efficacy of these compounds.

A specific derivative, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, has been evaluated for its anti-proliferative effects against human colon carcinoma (LoVo) and breast cancer (MCF-7) cell lines. The results, presented in Table 1, indicate potent activity against the LoVo cell line.

Table 1: Anticancer Activity of 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine

CompoundCell LineIC50 (µM)
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo2.44
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-723.29

For comparison, various other 5-(substituted-phenyl)-1,3,4-thiadiazol-2-amine derivatives have been investigated. For instance, compounds with bromo, hydroxyl, and methoxy substituents on the phenyl ring have shown moderate to good anticancer activity against the MCF-7 cell line, with GI50 values ranging from 24.0 to 46.8 µg/mL[1]. This highlights the importance of the substitution pattern on the phenyl ring for anticancer potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the thiadiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of MTT, resulting in the formation of a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives and reference drugs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours to allow for formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding 1. Seed Cells in 96-well Plate treatment 2. Treat with Thiadiazole Derivatives cell_seeding->treatment mtt_addition 3. Add MTT Reagent treatment->mtt_addition incubation 4. Incubate (Formazan Formation) mtt_addition->incubation solubilization 5. Solubilize Formazan Crystals incubation->solubilization absorbance 6. Measure Absorbance solubilization->absorbance analysis 7. Calculate IC50 Values absorbance->analysis Antimicrobial_Susceptibility_Workflow cluster_workflow Broth Microdilution Workflow prep_inoculum 1. Prepare Standardized Inoculum inoculation 3. Inoculate Microtiter Plates prep_inoculum->inoculation serial_dilution 2. Serially Dilute Compounds serial_dilution->inoculation incubation 4. Incubate Plates inoculation->incubation read_mic 5. Determine MIC incubation->read_mic Signaling_Pathway cluster_pathway Hypothesized Anticancer Mechanism Thiadiazole 5-(2-Methylphenyl)-1,3,4- thiadiazol-2-amine Derivative Apoptosis_Induction Induction of Apoptosis Thiadiazole->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Thiadiazole->Cell_Cycle_Arrest Up_Bax Upregulation of Bax Apoptosis_Induction->Up_Bax Down_Bcl2 Downregulation of Bcl-2 Apoptosis_Induction->Down_Bcl2 G2M_Arrest G2/M Phase Arrest Cell_Cycle_Arrest->G2M_Arrest Caspase_Activation Caspase Activation Up_Bax->Caspase_Activation Down_Bcl2->Caspase_Activation CDK_Inhibition CDK Inhibition G2M_Arrest->CDK_Inhibition

References

Comparative Docking Analysis of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine and Related Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the molecular docking performance of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine and structurally related 1,3,4-thiadiazole derivatives against various biological targets. While comprehensive docking data specifically for this compound is limited in publicly accessible literature, this guide synthesizes available data on the broader class of 1,3,4-thiadiazole compounds to provide a valuable reference for in silico drug discovery efforts. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5]

Quantitative Docking Data Summary

The following table summarizes the reported docking scores of various 1,3,4-thiadiazole derivatives against several protein targets. These scores, typically measured in kcal/mol, indicate the predicted binding affinity of the ligand to the protein's active site, with more negative values suggesting stronger binding.

Compound/Derivative ClassTarget ProteinDocking Score (kcal/mol)Noteworthy Interactions
5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3)ADP-sugar pyrophosphatase (NUDT5)-8.9Four hydrogen bonds with the NUDT5 gene product.[6][7]
DHFR Inhibitors (General 1,3,4-thiadiazole derivatives)Dihydrofolate Reductase (DHFR)Not specifiedCritical hydrogen bond and arene-arene interactions with Ser59 and Phe31 amino acid residues.[2]
General 1,3,4-thiadiazole libraryMyeloperoxidaseMore negative G-Score than other drug moleculesNot specified
1,3,4-Thiadiazole Derivativesα-glucosidase-3.66 to -8.42Not specified
5-substituted-1,3,4-thiadiazol-2-amines and their Schiff bases2CIB ProteinFavorable Mol dock scoresNot specified

Experimental Protocols

The reliability of molecular docking results is intrinsically linked to the rigor of the experimental protocol.[1] A generalized methodology for the in silico molecular docking of 1,3,4-thiadiazole derivatives is as follows:

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from a public repository such as the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and the structure undergoes energy minimization using a suitable force field (e.g., OPLS-AA) to resolve any steric clashes and optimize the geometry.[1]

2. Ligand Preparation:

  • The two-dimensional (2D) structures of the this compound and other 1,3,4-thiadiazole derivatives are drawn using chemical drawing software.

  • These 2D structures are then converted to three-dimensional (3D) models.

  • The ligands undergo energy minimization to obtain their most stable conformational state.[1]

3. Grid Generation:

  • A grid box is established around the active site of the target protein. This box defines the search space for the docking algorithm, and its size and center are critical parameters that can influence the docking outcome.[1]

4. Molecular Docking Simulation:

  • The prepared ligands are docked into the defined active site of the target protein using a molecular docking program such as AutoDock, Glide, or MOE.

  • The docking algorithm systematically explores various possible conformations and orientations of the ligand within the active site, calculating the binding energy for each pose.[1]

5. Analysis of Results:

  • The docking results are analyzed to identify the best-docked poses based on the most favorable binding energies (lowest docking scores).

  • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the binding mode.

Visualizations

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Grid Generation->Docking Simulation Pose Analysis Pose Analysis Docking Simulation->Pose Analysis Interaction Analysis Interaction Analysis Pose Analysis->Interaction Analysis

Caption: A generalized workflow for molecular docking studies.

G Thiadiazole Derivative Thiadiazole Derivative Target Enzyme (e.g., DHFR) Target Enzyme (e.g., DHFR) Thiadiazole Derivative->Target Enzyme (e.g., DHFR) Binds to Inhibition Inhibition Target Enzyme (e.g., DHFR)->Inhibition Substrate Conversion Substrate Conversion Inhibition->Substrate Conversion Blocks Apoptosis Apoptosis Inhibition->Apoptosis Induces Cellular Proliferation Cellular Proliferation Substrate Conversion->Cellular Proliferation Promotes

Caption: Hypothetical signaling pathway showing enzyme inhibition.

References

A Head-to-Head Comparison of 5-(Methylphenyl)-1,3,4-thiadiazol-2-amine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine and its positional isomers, 5-(3-methylphenyl)- and 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine. The 1,3,4-thiadiazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer effects. The position of the methyl group on the phenyl ring can significantly influence the molecule's spatial configuration, electronic properties, and ultimately, its biological activity.

While the literature contains extensive research on various 5-aryl-1,3,4-thiadiazole derivatives, a direct head-to-head comparison of the ortho-, meta-, and para-methylphenyl isomers is not extensively documented. This guide synthesizes the available information and provides a framework for their comparative evaluation, complete with detailed experimental protocols for key biological assays.

Chemical Structures and Synthesis Overview

The isomers differ only in the position of the methyl group on the 5-phenyl substituent. This seemingly minor structural change can alter the molecule's interaction with biological targets.

  • Compound A: this compound (ortho-isomer)

  • Compound B: 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine (meta-isomer)

  • Compound C: 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (para-isomer)

These compounds are typically synthesized via the cyclization of the corresponding methylbenzoyl thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.[1]

G cluster_start Starting Materials start1 Methylbenzoic Acid (ortho, meta, or para) intermediate Methylbenzoyl Thiosemicarbazide Intermediate start1->intermediate Reaction start2 Thiosemicarbazide start2->intermediate cyclization Dehydrocyclization (e.g., conc. H₂SO₄) intermediate->cyclization product 5-(Methylphenyl)-1,3,4-thiadiazol-2-amine (Isomer A, B, or C) cyclization->product

Caption: General synthesis workflow for 5-(Methylphenyl)-1,3,4-thiadiazol-2-amine isomers.

Comparative Biological Activity

The following sections and tables summarize the potential biological activities of these isomers. It is important to note that direct comparative data is limited, and these tables are presented as a template for organizing experimental findings.

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents.[2] The activity of the methylphenyl isomers against various bacterial and fungal strains can be quantified by determining the Minimum Inhibitory Concentration (MIC).

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Organism Isomer A (ortho) Isomer B (meta) Isomer C (para) Reference Drug
Staphylococcus aureus Data not available Data not available Data not available Ciprofloxacin
Bacillus subtilis Data not available Data not available Data not available Ciprofloxacin
Escherichia coli Data not available Data not available Data not available Ciprofloxacin
Pseudomonas aeruginosa Data not available Data not available Data not available Ciprofloxacin
Candida albicans Data not available Data not available Data not available Fluconazole
Aspergillus niger Data not available Data not available Data not available Fluconazole

Data presented are placeholders. Experimental validation is required for a direct comparison.

Anticancer Activity

Derivatives of 2-amino-1,3,4-thiadiazole have shown significant cytotoxic effects against various cancer cell lines.[3][4] Their mechanism of action is often linked to the induction of apoptosis and cell cycle arrest.[5][6][7] The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing their potency.

Table 2: Comparative Cytotoxicity Against Human Cancer Cell Lines (IC₅₀ in µM)

Cell Line Isomer A (ortho) Isomer B (meta) Isomer C (para) Reference Drug
MCF-7 (Breast) Data not available Data not available >100[8] Doxorubicin
MDA-MB-231 (Breast) Data not available Data not available >100[8] Doxorubicin
A549 (Lung) Data not available Data not available Data not available Cisplatin
HCT-116 (Colon) Data not available Data not available Data not available 5-Fluorouracil
HepG2 (Liver) Data not available Data not available Data not available Doxorubicin

Data presented are placeholders. Experimental validation is required for a direct comparison.

Experimental Protocols

To facilitate direct and reliable comparison, the following detailed protocols are provided.

Protocol 1: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against microbial strains.

  • Preparation of Inoculum: A suspension of the microbial strain is prepared in a sterile saline solution, adjusted to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Stock solutions of the test isomers are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: MTT Assay for Cytotoxicity (IC₅₀ Determination)

The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of the compounds.[9]

G cluster_workflow MTT Assay Workflow s1 1. Seed cancer cells in a 96-well plate (e.g., 1x10⁴ cells/well) s2 2. Incubate for 24h to allow cell adherence s1->s2 s3 3. Treat cells with various concentrations of thiadiazole isomers s2->s3 s4 4. Incubate for a defined period (e.g., 72h) s3->s4 s5 5. Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well s4->s5 s6 6. Incubate for 4h at 37°C (Formazan crystal formation) s5->s6 s7 7. Solubilize formazan crystals with DMSO s6->s7 s8 8. Measure absorbance at ~570 nm using a microplate reader s7->s8

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the thiadiazole isomers and incubated for 72 hours.[10]

  • MTT Addition: After the incubation period, 20-30 µL of MTT solution (2-5 mg/mL in phosphate-buffered saline) is added to each well.[10] The plates are incubated for an additional 1.5-4 hours at 37°C.[9][10]

  • Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in 100-130 µL of DMSO.[9][10]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 490-570 nm.[10][11] The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Potential Mechanism of Action: Apoptosis Induction

Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[7] This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase cascades.

G compound 5-Aryl-1,3,4-thiadiazol-2-amine Derivative bax ↑ Bax (Pro-apoptotic) compound->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) compound->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cytoc Cytochrome c Release mito->cytoc casp9 Caspase-9 Activation cytoc->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: The intrinsic apoptosis pathway potentially modulated by 5-aryl-1,3,4-thiadiazole derivatives.

Conclusion

The positional isomerism of the methyl group in 5-(methylphenyl)-1,3,4-thiadiazol-2-amines presents a compelling case for a structure-activity relationship study. While this guide provides the necessary framework and methodologies for a comprehensive comparison, dedicated experimental work is required to elucidate the precise differences in their antimicrobial and anticancer profiles. Such research will be invaluable for guiding the future design of more potent and selective 1,3,4-thiadiazole-based therapeutic agents.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research, discovery, and development environments.

Hazard Assessment and Safety Precautions

Potential Hazards:

  • Skin Irritation: May cause skin irritation.[1][2][4][5]

  • Eye Irritation: May cause serious eye irritation.[1][2][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[1][5]

  • Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.[1]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6]

  • Body Protection: A laboratory coat.[6]

Waste Segregation and Container Management

Proper segregation is fundamental to safe waste management, preventing unintended chemical reactions.[6]

  • Solid Waste:

    • Collect unused or expired this compound, as well as grossly contaminated disposable items (e.g., weighing paper, gloves, absorbent pads), in a designated hazardous waste container.[6][7]

    • This container must be made of a compatible material, be in good condition, and have a secure, sealable lid.[8][9] The original product container is often the best option for waste storage.[8][10]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[6]

    • Crucially, do not mix this waste stream with incompatible chemicals. For instance, avoid mixing with strong acids or bases unless the compatibility is confirmed.[9]

  • Contaminated Sharps:

    • Any contaminated sharps, such as needles or broken glassware, must be placed in a designated, puncture-resistant sharps container.[6]

Container Labeling: All waste containers must be clearly labeled with:

  • The words "Hazardous Waste ".[11]

  • The full chemical name: "This compound ".[11]

  • The primary hazard(s) (e.g., "Irritant," "Environmental Hazard").[1]

Containers must be kept closed at all times, except when actively adding waste.[6][9]

Detailed Disposal Protocol

The following step-by-step protocol outlines the procedure for preparing this compound for final disposal.

StepActionDetailed Instructions
1 Don PPE Before handling any waste, ensure you are wearing the appropriate Personal Protective Equipment (safety goggles, lab coat, nitrile gloves).[6]
2 Segregate Waste At the point of generation, separate solid, liquid, and sharp waste into their respective, pre-labeled hazardous waste containers.[6]
3 Manage Solid Waste Place pure compound and contaminated disposables into the designated solid hazardous waste container. Seal the container securely.[7][11]
4 Manage Liquid Waste Pour solutions containing the compound into the designated liquid hazardous waste container. Do not fill beyond 90% capacity to allow for expansion.[7] Seal the container securely.
5 Handle Small Spills For small spills, use an inert absorbent material like vermiculite or sand.[6] Sweep up the absorbed material and place it into the solid hazardous waste container.[6]
6 Decontaminate Decontaminate any surfaces or non-disposable equipment that came into contact with the chemical. The cleaning materials (e.g., wipes, absorbent pads) must also be disposed of as solid hazardous waste.[6]
7 Arrange for Pickup Store the sealed and labeled waste containers in a designated satellite accumulation area.[9] Contact your institution's Environmental Health and Safety (EHS) office or licensed hazardous waste disposal contractor to arrange for pickup.[6][8]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[3][6]

  • DO NOT dispose of this chemical in the regular trash.[7][11]

  • DO NOT allow the chemical to enter waterways or the soil.[5]

  • DO NOT dispose of waste by evaporation in a fume hood.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_start Waste Generation cluster_waste_type Waste Characterization cluster_containers Containment cluster_final Final Disposal start Generate Waste (Pure Compound, Solution, Contaminated Material) is_solid Is it Solid or Contaminated Solid? start->is_solid is_liquid Is it a Liquid Solution? start->is_liquid is_sharp Is it a Contaminated Sharp? start->is_sharp solid_container Place in Labeled 'Hazardous Solid Waste' Container is_solid->solid_container Yes liquid_container Place in Labeled 'Hazardous Liquid Waste' Container is_liquid->liquid_container Yes sharps_container Place in Labeled 'Sharps' Container is_sharp->sharps_container Yes seal_store Securely Seal Container & Store in Satellite Accumulation Area solid_container->seal_store liquid_container->seal_store sharps_container->seal_store ehs_pickup Arrange for Pickup by EHS or Licensed Contractor seal_store->ehs_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on established safety protocols for hazardous chemical waste management and information available for structurally related thiadiazole derivatives. This information is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and compliance with environmental regulations.

Hazard Summary and Precautionary Statements

Hazard ClassificationDescriptionPrecautionary Actions
Health Hazards Harmful if swallowed.[2] Causes skin irritation.[2] Causes serious eye irritation.[2] May cause respiratory irritation.[1]Avoid breathing dust.[1] Wash skin thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[1][2] Wear protective gloves, protective clothing, and eye/face protection.[1][2]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[1]Avoid release to the environment.[1]
Physical/Chemical Hazards Thermal decomposition may release toxic gases and vapors, such as carbon oxides, nitrogen oxides, and sulfur oxides.[1]Keep away from heat, sparks, open flames, and hot surfaces.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[3]

  • Keep the container tightly closed when not in use.[3]

  • Ensure the storage area is clearly labeled with the chemical name and hazard warnings.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[4][5]

  • Skin Protection: Wear a lab coat and disposable nitrile gloves.[4][5] For tasks with a higher risk of contact, consider thicker, chemical-resistant gloves.[6] Ensure gloves are inspected before use and changed frequently, especially if contaminated.[7]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust particles.[5][8]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[4][5]

3. Weighing and Handling:

  • All handling of the powdered compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Cover the work surface with absorbent bench paper to contain any spills.[6][9]

  • Use dedicated spatulas and weighing boats. Avoid scooping directly from the primary container to prevent contamination.[9]

  • Keep the container closed as much as possible during weighing.[9]

  • If weighing outside a fume hood is unavoidable, use an enclosed balance.[9]

  • For preparing solutions, add the solid to the solvent slowly to avoid splashing. Work over a disposable bench cover.[9]

Disposal Plan

1. Waste Identification and Segregation:

  • All waste containing this compound must be treated as hazardous waste.[1]

  • Solid Waste: Collect contaminated materials such as gloves, bench paper, and weighing boats in a designated, labeled hazardous waste container with a secure lid.[1]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.[1] Do not mix with other incompatible waste streams.[1]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[1]

3. Storage of Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1]

4. Final Disposal:

  • Arrange for the disposal of all hazardous waste through an approved hazardous waste disposal service, in accordance with all national and local regulations.[1]

Experimental Workflow Diagram

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Receive Receive and Inspect Store Store in Cool, Dry, Ventilated Area Receive->Store DonPPE Don Appropriate PPE Store->DonPPE PrepareWorkstation Prepare Workstation (Bench Paper) DonPPE->PrepareWorkstation Weigh Weigh Compound PrepareWorkstation->Weigh PrepareSolution Prepare Solution (if applicable) Weigh->PrepareSolution Spill Spill Response Weigh->Spill Decontaminate Decontaminate Work Area PrepareSolution->Decontaminate Exposure Exposure Response (Eyewash/Shower) PrepareSolution->Exposure SegregateWaste Segregate Solid and Liquid Waste Decontaminate->SegregateWaste Dispose Dispose via Approved Service SegregateWaste->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.